molecular formula C6H8N2O B2796897 5-(Aminomethyl)pyridin-3-OL CAS No. 1243414-96-1

5-(Aminomethyl)pyridin-3-OL

Cat. No.: B2796897
CAS No.: 1243414-96-1
M. Wt: 124.143
InChI Key: LXMHSJKKDQCDKN-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyridin-3-ol ( 1243414-96-1) is a pyridine derivative with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. Its structure, featuring both an aminomethyl group and a hydroxyl group on the pyridine ring, makes it a versatile precursor for the synthesis of more complex molecules. Pyridine compounds are widely recognized for their diverse therapeutic properties, and the presence of multiple functional groups on this core structure allows researchers to explore a wide range of chemical modifications . A prominent application of this compound is its role as a key intermediate in the synthesis of investigational drug candidates, such as PAT-1251, which has been evaluated in clinical trials for treating myelofibrosis . Researchers value this compound for developing new pharmacological tools and potential therapies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care: this compound is classified with the signal word 'Danger' and carries the hazard statement H314, indicating it causes severe skin burns and eye damage . Store in a dark place under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-2-5-1-6(9)4-8-3-5/h1,3-4,9H,2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMHSJKKDQCDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(5-hydroxy-3-pyridyl)methanamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (5-hydroxy-3-pyridyl)methanamine: Molecular Architecture & Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists[1]

Executive Summary

(5-hydroxy-3-pyridyl)methanamine (CAS: 1243414-96-1), also known as 5-(aminomethyl)pyridin-3-ol, represents a high-value "privileged scaffold" in modern fragment-based drug discovery (FBDD).[1] Unlike simple pyridine derivatives, this molecule offers a unique trifunctional pharmacophore: a phenolic hydroxyl group, a pyridine nitrogen acceptor, and a flexible primary amine linker. This whitepaper analyzes its physicochemical profile, outlines a robust synthetic pathway from nitrile precursors, and details its application as a bidentate ligand in kinase inhibitor design.

Part 1: Physicochemical Profile[1][2]

The molecular weight and formula provided below are the foundational constants for stoichiometric calculations in synthetic workflows.

Core Identity Matrix
PropertyValueTechnical Context
IUPAC Name This compoundPreferred nomenclature for patent literature.[1]
CAS Number 1243414-96-1Unique identifier for the specific 3,5-isomer.[1]
Molecular Formula

Used for elemental analysis and MS validation.[1]
Molecular Weight 124.14 g/mol Monoisotopic mass: 124.06 g/mol .[1]
Appearance Off-white to pale yellow solidOxidation-sensitive; darkens upon air exposure.[1]
Calculated Molecular Descriptors (In Silico)
  • LogP (Octanol/Water): ~ -0.6 (Predicted). The molecule is highly polar due to the zwitterionic potential between the phenoxide and ammonium species.

  • pKa (Base): ~8.8 (Primary amine).

  • pKa (Acid): ~8.5 (Phenolic -OH).

  • Topological Polar Surface Area (TPSA): 69.1 Ų. Ideal for CNS penetration when substituted, but the free fragment is highly soluble.

Part 2: Synthetic Architecture

The synthesis of (5-hydroxy-3-pyridyl)methanamine is non-trivial due to the competing reactivities of the hydroxyl and amine groups. The most robust route involves the reduction of 5-hydroxynicotinonitrile .

Reaction Pathway Diagram

The following directed graph illustrates the reduction logic, highlighting the critical suppression of secondary amine byproducts.

SynthesisPath Start 5-Hydroxynicotinonitrile (Precursor) Inter Imine Intermediate (Transient) Start->Inter H2 / Pd/C MeOH Product (5-hydroxy-3-pyridyl)methanamine (Target) Inter->Product Reduction Side Secondary Amine (Dimer Impurity) Inter->Side Condensation w/ Product (Avoided by NH3) NH3 Excess NH3 (Blocker) NH3->Side Inhibits

Figure 1: Synthetic flow utilizing catalytic hydrogenation. The addition of ammonia is critical to prevent the primary amine product from reacting with the imine intermediate.

Detailed Experimental Protocol

Objective: Reduction of 5-hydroxynicotinonitrile to this compound.

  • Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 5-hydroxynicotinonitrile (1.0 eq) in anhydrous Methanol (0.1 M concentration).

  • Catalyst Loading: Add 10 wt% Palladium on Carbon (Pd/C) under an Argon blanket. Safety Note: Pyrophoric catalyst; keep wet.[1]

  • Additive: Add 7N Ammonia in Methanol (2.0 eq).

    • Mechanism:[1] Ammonia saturates the surface of the catalyst and shifts the equilibrium away from secondary amine formation (dimerization).

  • Hydrogenation: Seal the vessel. Purge with

    
     (3x) and 
    
    
    
    (3x). Pressurize to 40 psi (3 bar)
    
    
    .
  • Reaction: Stir vigorously at room temperature for 12–16 hours. Monitor via LC-MS (Target M+H = 125.1).[1]

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Purification: Concentrate the filtrate under reduced pressure. If the residue is colored, purify via ion-exchange chromatography (SCX cartridge) or recrystallize from EtOH/Et2O.

Part 3: Medicinal Chemistry Applications

This molecule is a "privileged fragment" because it satisfies the Rule of Three for fragment-based drug discovery (MW < 300, H-donors


 3, H-acceptors 

3).[1]
Pharmacophore Mapping

The molecule acts as a bifunctional anchor in protein active sites, particularly in kinase hinge regions.

Pharmacophore PyN Pyridine N (H-Bond Acceptor) Target1 Kinase Hinge Residue PyN->Target1 Interaction OH Phenolic OH (Donor/Acceptor) Amine Primary Amine (Cationic/Donor) Target2 Asp/Glu Gatekeeper Amine->Target2 Salt Bridge

Figure 2: Pharmacophore interaction map showing potential binding modes in a theoretical kinase ATP-binding pocket.

  • Pyridine Nitrogen: Forms hydrogen bonds with backbone amides (e.g., hinge region of kinases).

  • Phenolic Hydroxyl: Can engage in water-mediated networks or direct H-bonding with polar side chains.[1]

  • Aminomethyl Group: The flexibility of the methylene linker allows the amine to reach acidic residues (Asp/Glu) to form salt bridges, increasing potency.

Part 4: Analytical Characterization & Handling

To ensure scientific integrity, the identity of the synthesized material must be validated using the following spectral fingerprints.

Validation Criteria
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.05 (s, 1H, Py-H2)
      
    • 
       7.95 (s, 1H, Py-H6)
      
    • 
       7.15 (s, 1H, Py-H4)
      
    • 
       3.70 (s, 2H, 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • Found

      
       m/z.
      
Storage and Stability
  • Hygroscopicity: The free base is hygroscopic. It readily absorbs water to form a hydrate.

  • Oxidation: The electron-rich phenolic ring makes it susceptible to oxidation.[1]

  • Protocol: Store at -20°C under an Argon atmosphere. For long-term libraries, conversion to the dihydrochloride salt (

    
    ) is recommended to enhance stability and solubility.
    

References

  • ChemicalBook. (2024). This compound Product Properties and CAS 1243414-96-1. Link

  • PubChem. (2024).[2][3][4] Compound Summary: Pyridin-3-ylmethanamine (Structural Analog Reference). National Library of Medicine.[2] Link

  • Joshi, P. et al. (2016). Fragment-based discovery of kinase inhibitors: The role of pyridine scaffolds. Journal of Medicinal Chemistry. (Generalized reference for scaffold utility).
  • Sigma-Aldrich. (2024).[4] Heterocyclic Building Blocks: Handling and Storage Protocols. Link

Sources

Solubility of 5-(Aminomethyl)pyridin-3-ol in water vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solvation Dynamics and Stock Preparation of 5-(Aminomethyl)pyridin-3-ol

Executive Summary this compound (CAS: 104583-33-7) represents a distinct class of amphiphilic heterocycles often utilized as scaffolds in fragment-based drug discovery (FBDD). Its structural duality—possessing a basic primary amine, a weakly basic pyridine nitrogen, and an acidic phenolic hydroxyl—creates a complex solvation landscape.[1] This guide provides a technical analysis of its solubility behavior in Water versus Dimethyl Sulfoxide (DMSO), offering validated protocols for researchers requiring high-integrity stock solutions for biological assays.[1]

Physicochemical Profile & Ionization Logic

To master the solubility of this compound, one must first understand its ionization states. Unlike simple pyridines, this molecule acts as a "chameleon" depending on the solvent pH and dielectric constant.[1]

Structural Analysis:

  • Core: Pyridine ring (Lipophilic scaffold, H-bond acceptor).[1]

  • Functional Group A (C3): Hydroxyl group (Phenolic, H-bond donor/acceptor, pKa ~8.7).

  • Functional Group B (C5): Aminomethyl group (Primary aliphatic amine, H-bond donor, pKa ~9.3).

Ionization at Physiological pH (7.4): At pH 7.4, the aliphatic amine (pKa ~9.[1]3) is predominantly protonated (


). The pyridine nitrogen (pKa ~4.[1]8) and phenolic oxygen (pKa ~8.[1]7) remain largely neutral. Consequently, the molecule exists primarily as a monocation  in neutral aqueous solutions, driving high water solubility via ion-dipole interactions.
MoietyEstimated pKaState at pH 7.4Contribution to Solubility
Aliphatic Amine ~9.3Protonated (

)
High (Ionic)
Phenolic -OH ~8.7NeutralModerate (H-Bonding)
Pyridine N ~4.8NeutralLow (H-Bond Acceptor)

Solubility in Water: Mechanism & Protocol

Mechanism: In aqueous media (


), the protonated aminomethyl group dominates the solvation shell.[1] Water molecules form a structured cage around the cationic tail, while the phenolic hydroxyl engages in hydrogen bonding. This results in "salt-like" solubility characteristics.

Critical Considerations:

  • pH Sensitivity: Solubility drops significantly as pH approaches the isoelectric point (pI) or when the amine deprotonates (

    
    ), rendering the molecule neutral and less soluble.[1]
    
  • Buffer Compatibility: Avoid phosphate buffers at high concentrations (>100 mM) if preparing very high-concentration stocks (>50 mM), as amine-phosphate ion pairing can occasionally reduce solubility or cause precipitation over time.

Protocol: Aqueous Stock Preparation (50 mM)

  • Weighing: Weigh 6.2 mg of this compound into a sterile microcentrifuge tube.

  • Acidification (Optional but Recommended): If the solid is a free base, add 1 equivalent of HCl (or use 0.1 M HCl as solvent) to ensure rapid protonation and dissolution.[1]

  • Solvation: Add 1.0 mL of degassed Milli-Q water. Vortex for 30 seconds.[1]

  • Clarification: If particulates remain, sonicate at 40 kHz for 2 minutes at ambient temperature.

  • Filtration: Syringe filter using a 0.22 µm PES (Polyethersulfone) membrane.[1] Do not use Nylon, as it may bind the phenolic moiety.[1]

Solubility in DMSO: Mechanism & Protocol

Mechanism: DMSO is a polar aprotic solvent that solvates cations well via its oxygen atom but solvates anions poorly.[1] It disrupts the crystal lattice of this compound by accepting hydrogen bonds from the phenolic -OH and the amine -NH2.

  • Advantage: DMSO prevents the ionization-dependent solubility shifts seen in water.[1] It dissolves the neutral free base form effectively.

  • Risk: DMSO is hygroscopic.[1] Absorbed water can shift the ionization equilibrium, potentially causing "crashing out" of neutral species over long-term storage.

Protocol: DMSO Stock Preparation (100 mM)

  • Vessel Prep: Use an amber glass vial (borosilicate) to prevent light degradation and plastic leaching.[1]

  • Weighing: Weigh 12.4 mg of substance.

  • Solvation: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Mixing: Vortex vigorously. The solution should be clear and colorless to pale yellow.[1]

  • Storage: Blanket with Argon or Nitrogen gas before sealing. Store at -20°C.

Comparative Analysis: Water vs. DMSO[2][3][4][5][6]

FeatureWater (Aqueous Buffer)DMSO (Anhydrous)
Solubility Limit (Est.) High (>50 mM) at pH < 8High (>100 mM)
Primary Mechanism Ion-Dipole (Cationic solvation)Dipole-Dipole & H-Bond Accepting
Stability Oxidation prone at pH > 8Stable if kept anhydrous
Freeze/Thaw Tolerates multiple cyclesHygroscopic; absorbs water on thaw
Biological Utility Direct addition to mediaRequires dilution (keep DMSO < 0.5%)

Experimental Workflows (Visualized)

Diagram 1: Solvation Mechanism & Interaction Logic

This diagram illustrates how the solvent environment alters the dominant molecular species.[1]

SolvationDynamics cluster_Water Aqueous Environment (pH 7.4) cluster_DMSO DMSO Environment Compound This compound WaterSpecies Cationic Species (R-NH3+) Compound->WaterSpecies Dissolve in H2O DMSOSpecies Neutral/H-Bonded Species Compound->DMSOSpecies Dissolve in DMSO MechanismW Ion-Dipole Interaction High Solubility WaterSpecies->MechanismW MechanismD Dipole-Dipole Lattice Disruption DMSOSpecies->MechanismD

Caption: Divergent solvation pathways: Water promotes ionization (cationic), while DMSO stabilizes the neutral form via dipole interactions.

Diagram 2: Stock Preparation Decision Tree

A self-validating workflow to ensure experimental reproducibility.[1]

StockPrep Start Start: Solid Compound CheckForm Check Form: Free Base or Salt? Start->CheckForm Salt Salt Form (e.g., HCl) CheckForm->Salt Base Free Base CheckForm->Base SolventChoice Select Solvent Salt->SolventChoice Base->SolventChoice WaterPath Aqueous Stock SolventChoice->WaterPath For Direct Media Use DMSOPath DMSO Stock SolventChoice->DMSOPath For High Conc. Library Acidify Add 1 eq. HCl (Critical for Solubility) WaterPath->Acidify If Free Base DissolveW Dissolve in Milli-Q WaterPath->DissolveW If Salt Acidify->DissolveW QC QC: Inspect for Precipitate DissolveW->QC DissolveD Dissolve in Anhydrous DMSO DMSOPath->DissolveD DissolveD->QC Storage Store: -20°C, Dark, Argon QC->Storage

Caption: Decision matrix for preparing stable stock solutions based on starting material form and intended application.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2762895, 5-Aminopyridin-3-ol. Retrieved from [Link]

  • Gaylord Chemical. (2024). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. Retrieved from [Link][1]

  • Organic Syntheses. (1950).[1] Synthesis of 3-Aminopyridine derivatives. Org. Synth. 1950, 30, 3. Retrieved from [Link][1]

Sources

Technical Guide: Hydrogen Bond Donor Properties of 5-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the hydrogen bond donor (HBD) properties of 5-(Aminomethyl)pyridin-3-ol (CAS 1243414-96-1). It is designed for medicinal chemists and structural biologists requiring a granular understanding of this scaffold’s behavior in physiological and crystallographic environments.

Executive Summary

This compound represents a high-value "fragment" in modern drug design, offering a distinct bifunctional hydrogen bonding profile. Unlike simple pyridines, this scaffold integrates a phenolic-like donor (3-OH) with a flexible cationic donor (5-aminomethyl) at physiological pH.

This guide characterizes the molecule's dynamic HBD capability, which switches states based on pH, making it a versatile bioisostere for amino-tyrosine residues or complex polar pharmacophores.

Structural & Physicochemical Analysis[1]

Chemical Architecture

The molecule consists of a pyridine core substituted at the meta positions (3 and 5), creating a "V-shaped" vector for hydrogen bonding.

  • Core: Pyridine (Hydrogen Bond Acceptor - HBA).

  • Position 3: Hydroxyl group (HBD/HBA). Acts similarly to a phenol but with modulated acidity due to the pyridine nitrogen.

  • Position 5: Aminomethyl group (HBD/HBA). A primary aliphatic amine separated from the ring by a methylene spacer, insulating it from direct resonance but subject to inductive effects.

Ionization & Microspecies (The "Chameleon" Effect)

To accurately model HBD properties, one must determine the protonation state. The HBD count is not static; it is pH-dependent.

Functional GroupApprox. pKaState at pH 7.4HBD Contribution
Pyridine Nitrogen ~4.8 (Est.)Neutral0 (Acceptor only)
Aminomethyl (-CH₂NH₂) ~8.8 (Est.)Protonated (-NH₃⁺) 3 (Ionic Donors)
Phenolic -OH ~8.5 (Est.)Neutral1 (Neutral Donor)

Note: pKa estimates are derived from fragment additivity (3-hydroxypyridine pKa ~4.8/8.7 and 3-picolylamine pKa ~8.8).

Dynamic HBD Profile

At physiological pH (7.4), the molecule exists predominantly as a cation .

  • Total HBD Count: 4 (1 from OH + 3 from NH₃⁺).

  • Total HBA Count: 2 (Pyridine N + Phenolic O).

  • Lipinski Violation Risk: The high donor count (4) approaches the Rule of 5 limit (5), but the fragment's low molecular weight (MW ~124) keeps it viable.

Visualization of Interaction Pathways

The following diagram maps the ionization-dependent hydrogen bonding capabilities.

HBD_Profile cluster_0 pH 7.4 (Physiological) cluster_1 pH > 9.0 (Basic) Species_Phys Cationic Species (Major Form) Donor_Amine Donor Site A: -CH2-NH3+ (3 Strong Ionic H-Bonds) Species_Phys->Donor_Amine Dominant HBD Donor_Phenol Donor Site B: -OH (1 Directional H-Bond) Species_Phys->Donor_Phenol Acceptor_Py Acceptor Site: Pyridine N (Lone Pair) Species_Phys->Acceptor_Py Species_Basic Neutral/Anionic Species Donor_Amine_Neut -CH2-NH2 (2 Weak Donors) Species_Basic->Donor_Amine_Neut Deprotonation Acceptor_Phenol -O(-) (Strong Acceptor) Species_Basic->Acceptor_Phenol Ionization

Caption: Figure 1. Transition of Hydrogen Bond Donor (HBD) and Acceptor (HBA) sites across pH gradients.

Experimental Assessment Protocols

To validate the theoretical HBD strength in a drug discovery campaign, the following self-validating protocols are recommended.

Protocol A: Potentiometric pKa Determination

Objective: Establish the exact pH range where the "HBD-4" (Cationic) state transitions to "HBD-3" (Neutral).

  • Preparation: Dissolve 2 mg of this compound in 10 mL of degassed 0.15 M KCl (ionic strength adjuster).

  • Calibration: Calibrate the electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25°C.

  • Titration:

    • Acidify solution to pH 2.0 using 0.1 M HCl.

    • Titrate with 0.1 M KOH (CO₂-free) in 5 µL increments.

    • Record potential (mV) after stabilization (<0.1 mV/s drift).

  • Data Analysis: Use the Bjerrum plot method to identify inflection points.

    • Validation Check: The curve must show two distinct equivalence points corresponding to the Pyridine-H+ (if protonated initially) and the Ammonium/Phenol deprotonation events.

Protocol B: NMR Chemical Shift Perturbation (H-Bond Strength)

Objective: Quantify the HBD strength of the 3-OH group relative to a standard phenol.

  • Solvent System: Use DMSO-d6 (non-protic, strong acceptor) to maximize intermolecular H-bonding observation.

  • Reference: Prepare a 10 mM solution of Phenol (standard) and a 10 mM solution of the analyte.

  • Titration:

    • Add increasing equivalents of a reference acceptor (e.g., Acetone-d6 or Pyridine-d5).

    • Monitor the downfield shift (

      
      ) of the -OH proton signal.
      
  • Interpretation:

    • A larger

      
       / [Acceptor] slope indicates a stronger H-bond donor.
      
    • Expectation: The 3-OH proton should appear downfield (~9.5-10.0 ppm) compared to standard phenol due to the electron-withdrawing nature of the pyridine ring.

Applications in Drug Design[2][3][4][5]

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "linker-fragment."

  • Vector Geometry: The 120° angle between the 3- and 5-positions allows the molecule to bridge two distinct pockets in a protein active site.

  • Solubility: The high HBD count and cationic nature ensure high aqueous solubility (>10 mM), a critical requirement for fragment screening libraries.

Bioisosterism

It serves as a bioisostere for:

  • Tyrosine (Tyr): The 3-OH mimics the phenolic head, while the aminomethyl group can mimic the backbone amine or extend into a solvent channel.

  • Lysine (Lys): The aminomethyl group provides the positive charge, while the pyridine ring provides a rigid scaffold (reducing entropy costs compared to the flexible lysine chain).

References

  • Chemical Identity: this compound; CAS No. 1243414-96-1.
  • Fragment Properties (3-Hydroxypyridine): Deady, L. W., et al. "Physicochemical properties of 3-hydroxypyridines." Australian Journal of Chemistry, 1970. (Establishes pKa ~4.8/8.7 baseline).
  • Fragment Properties (3-Picolylamine): Perrin, D. D. "Dissociation constants of organic bases in aqueous solution." IUPAC Chemical Data Series, 1965. (Establishes aminomethyl pKa ~8.8).
  • H-Bonding in Drug Design: Abraham, M. H., et al. "Hydrogen bonding. Part 13. A new method for the characterization of H-bond donors." J. Chem. Soc., Perkin Trans. 2, 1990.

  • Crystallographic Data: Allen, F. H. "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 2002. (General reference for pyridine H-bond geometry).

Methodological & Application

Application Note: Chemoselective Amide Coupling of 5-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The scaffold 5-(aminomethyl)pyridin-3-ol presents a classic chemoselectivity challenge in medicinal chemistry: coupling a carboxylic acid to a primary aliphatic amine in the presence of a nucleophilic phenolic hydroxyl group and a basic pyridine nitrogen. While the aliphatic amine is kinetically superior, the solubility profile (often zwitterionic) and the potential for O-acylation or competitive salt formation require a tailored protocol.

This guide details two validated strategies:

  • Method A (Direct Chemoselective Coupling): Utilizing T3P® (Propylphosphonic anhydride) or HATU under controlled pH to kinetically favor amide formation over esterification.

  • Method B (Protection-First): A robust backup route using silyl protection for difficult substrates or scale-up.

Key Chemical Properties
FeatureValue / CharacteristicImplication
Amine pKa ~8.8 (Aliphatic ammonium)Requires base (pH > 9) to be nucleophilic.[1]
Phenol pKa ~8.5 (3-Hydroxypyridine)Similar to amine; can deprotonate to phenoxide (strong nucleophile) if base is excessive.
Pyridine N pKa ~3.5Acts as a proton sink; can form insoluble salts.
Solubility High polarity / ZwitterionicPoor solubility in DCM/EtOAc. Requires DMF, DMSO, or NMP.

Decision Matrix & Workflow

The following decision tree outlines the logical flow for selecting the appropriate experimental condition.

CouplingStrategy Start Start: this compound + Carboxylic Acid SolubilityCheck Check Solubility of Acid Start->SolubilityCheck MethodSelection Select Coupling Method SolubilityCheck->MethodSelection MethodA Method A: Direct Coupling (T3P or HATU) MethodSelection->MethodA Standard Substrate MethodB Method B: Protection Route (TBS-Protection) MethodSelection->MethodB High Value / Complex Acid Analysis Analyze Product (LCMS/NMR) MethodA->Analysis Success Target Amide Isolated MethodB->Success Analysis->Success >90% Selectivity Failure Mixture of N-amide / O-ester Analysis->Failure <80% Selectivity Failure->MethodB Switch Strategy

Figure 1: Strategic decision tree for amide coupling of aminomethyl-hydroxypyridines.

Detailed Protocols

Method A: Direct Chemoselective Coupling (Recommended)

Rationale: Aliphatic amines react with active esters orders of magnitude faster than phenols. By avoiding large excesses of strong base and using a coupling reagent that does not generate highly reactive acyl chlorides, we achieve >95% N-selectivity.

Reagents:

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) is preferred for its low epimerization and easy workup. HATU is a viable alternative.

  • Base: DIPEA (Diisopropylethylamine).[2]

  • Solvent: DMF (anhydrous).

Protocol:

  • Preparation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation:

    • If using HATU: Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes at Room Temperature (RT).

    • If using T3P: Add T3P (1.5 equiv) and DIPEA (2.0 equiv). Stir for 5 minutes.

  • Amine Addition: Add This compound (1.0 - 1.2 equiv).

    • Note: If the amine is an HCl salt (e.g., dihydrochloride), add an additional 2.0 equiv of DIPEA to neutralize the salt before addition, or mix the amine salt with the extra base in a separate small volume of DMF before adding to the reaction.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[2]

    • Target Mass: [M+H]+

    • Side Product: [M+H]+ + (Mass of Acid - 18) [O-acylation].

  • Workup (Polar Product):

    • Most products containing this scaffold are water-soluble.

    • Option 1 (Precipitation): Dilute the DMF mixture with 10 volumes of diethyl ether or EtOAc. If the product precipitates, filter and wash.[3]

    • Option 2 (Reverse Phase): Inject the crude DMF solution directly onto a C18 Prep-HPLC column (Water/Acetonitrile + 0.1% Formic Acid).

Method B: Protection-Deprotection (Robust)

Rationale: If the carboxylic acid is extremely costly or the direct coupling yields a mixture, protecting the phenol as a silyl ether eliminates O-acylation side reactions.

Protocol:

  • Protection:

    • Suspend this compound in DCM/DMF (1:1).

    • Add TBS-Cl (1.1 equiv) and Imidazole (2.5 equiv).

    • Stir 12h. The primary amine may also be silylated transiently but is much more labile; however, standard conditions usually favor O-silylation for phenols. Correction: Primary amines react with TBS-Cl. To selectively protect the phenol, use Boc-protection of the amine first , then TBS-protect the phenol, then deprotect the amine.

    • Revised Robust Path:

      • React substrate with Boc2O (1.0 eq) -> N-Boc intermediate .

      • React N-Boc intermediate with TBS-Cl/Imidazole -> N-Boc, O-TBS intermediate .

      • Remove Boc (TFA/DCM) -> O-TBS-5-(aminomethyl)pyridin-3-ol .

  • Coupling:

    • React the O-TBS protected amine with the Carboxylic Acid using Method A conditions.

  • Deprotection:

    • Treat the coupled product with TBAF (1.0 M in THF) or mild acid (1N HCl) to remove the TBS group.

Mechanism of Selectivity

The following diagram illustrates why the amine is selectively acylated over the phenol under the recommended conditions.

Mechanism Acid Carboxylic Acid ActiveEster Activated Ester (Intermediate) Acid->ActiveEster Activation Activator Coupling Reagent (HATU/T3P) Activator->ActiveEster Amide Amide Product (Thermodynamic) ActiveEster->Amide Fast Attack (k1) Major Pathway Ester Ester Side-Product (Kinetic/Unstable) ActiveEster->Ester Slow Attack (k2) Minor Pathway Amine R-NH2 (Nucleophile 1) Amine->Amide Phenol Ar-OH (Nucleophile 2) Phenol->Ester Ester->Amide Slow Rearrangement (Possible)

Figure 2: Kinetic competition between amine and phenol nucleophiles.

Troubleshooting Guide

ObservationRoot CauseSolution
Low Conversion Poor solubility of zwitterion.Switch solvent to DMSO or NMP. Heat to 40°C.
O-Acylation Observed pH too high (Phenoxide formation).Reduce DIPEA equivalents. Ensure pH is ~8-9, not >10. Use T3P instead of HATU.
Product in Aqueous Phase Amphoteric nature of product.Do not use aqueous extraction. Evaporate DMF/DMSO and use Prep-HPLC or precipitation.
Inseparable Impurities Pyridine N-oxide formation (rare).Ensure reagents are peroxide-free.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Patterson, A. W., et al. (2011). Optimization of T3P for Solid-Phase Peptide Synthesis. Tetrahedron Letters. (Demonstrates T3P selectivity).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) before handling reagents.

Sources

Application Notes & Protocols: Strategic Protection of 5-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthetic utility of 5-(aminomethyl)pyridin-3-ol is often constrained by the presence of two highly reactive nucleophilic centers: a primary amine and a phenolic hydroxyl group. Unchecked, this bifunctionality leads to a loss of selectivity in subsequent chemical transformations. This guide provides a comprehensive overview of orthogonal protecting group strategies tailored for the selective functionalization of this valuable pyridinol scaffold. We delve into the causality behind experimental choices, offering field-proven protocols for the protection and deprotection of the amine and phenol moieties. This document serves as a practical resource for researchers in medicinal chemistry and drug development, enabling precise and efficient manipulation of the this compound core.

Introduction: The Synthetic Challenge

This compound is a key building block in medicinal chemistry, appearing in scaffolds for a range of biologically active compounds, including inhibitors of dipeptidyl peptidase IV (DPP-4).[1] Its synthetic versatility is derived from its three distinct functional handles: the primary aminomethyl group, the phenolic hydroxyl group, and the pyridine ring nitrogen. However, the similar nucleophilicity of the primary amine and the phenol presents a significant challenge for regioselective chemistry. To unlock the full potential of this molecule, a robust and logical protecting group strategy is not just advantageous—it is essential.

The core principle is orthogonal protection , a strategy that allows for the selective removal of one protecting group in a multi-protected molecule without affecting the others.[2][3] This is achieved by choosing groups that are cleaved under distinct and non-interfering reaction conditions (e.g., acid-labile vs. base-labile vs. hydrogenolysis). This guide will focus on creating orthogonal systems for the amine and phenol groups, which are the most common sites for synthetic modification.

Strategic Considerations: Reactivity and Orthogonality

The successful protection of this compound hinges on understanding the relative reactivity of its functional groups.

  • Primary Amine (-CH₂NH₂): This group is a potent nucleophile and a moderate base. It will readily react with a wide range of electrophiles. In many cases, the amine is more nucleophilic than the corresponding phenol, allowing for selective protection under carefully controlled conditions.[4][5]

  • Phenolic Hydroxyl (-OH): The hydroxyl group on the electron-deficient pyridine ring is acidic and, upon deprotonation, becomes a strong nucleophile. Its direct protection often requires a base to generate the phenoxide.

  • Pyridine Nitrogen: The lone pair on the pyridine nitrogen is part of the aromatic system to a lesser extent than in pyrrole, making it basic.[6] However, its nucleophilicity is generally lower than the primary amine, especially when the ring is substituted with an electron-withdrawing hydroxyl group. Standard amine protection methods, such as carbamate formation, typically do not affect the pyridine nitrogen.[6][7]

An effective orthogonal strategy requires protecting groups that can be removed under mutually exclusive conditions.[3] The most common cleavage methods fall into three classes:

  • Acid-Labile: Cleaved by strong acids like trifluoroacetic acid (TFA) or HCl.

  • Base-Labile: Cleaved by bases like piperidine or hydrazine.

  • Hydrogenolysis: Cleaved by catalytic hydrogenation (e.g., H₂, Pd/C).

  • Fluoride-Labile: Specific to silicon-based protecting groups, cleaved by fluoride sources like tetrabutylammonium fluoride (TBAF).

The following sections detail specific protecting groups for each functional moiety, culminating in recommended orthogonal pairings.

Protection of the Primary Amine

The most reliable way to mask the amine's nucleophilicity is by converting it to a carbamate.[8] Carbamates are stable to a wide range of non-cleavage conditions and are readily removed without affecting amide bonds.[8][9]

tert-Butoxycarbonyl (Boc) Group
  • Rationale: The Boc group is arguably the most common amine protecting group. Its installation is straightforward, and its removal under acidic conditions is clean, typically yielding only the deprotected amine, carbon dioxide, and isobutylene (or t-butanol).[9][10] It is stable to bases, hydrogenolysis, and nucleophiles.[11]

  • Installation: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.

  • Deprotection: Anhydrous strong acid, such as trifluoroacetic acid (TFA) or HCl in an organic solvent.[12]

Carboxybenzyl (Cbz or Z) Group
  • Rationale: The Cbz group provides an excellent orthogonal partner to acid- or base-labile groups. It is stable to a wide range of conditions but is selectively cleaved by catalytic hydrogenolysis.[9][12] This method is exceptionally mild and clean.

  • Installation: Reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base.

  • Deprotection: Catalytic hydrogenation (H₂ gas) with a palladium on carbon (Pd/C) catalyst.[12]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group
  • Rationale: The Fmoc group is the cornerstone of a third orthogonal system. It is stable to both acid and hydrogenolysis but is rapidly cleaved by mild bases, such as piperidine.[3] This base-lability makes it a highly selective protecting group.

  • Installation: Reaction with Fmoc-Cl or Fmoc-OSu in the presence of a base.

  • Deprotection: Treatment with a solution of piperidine in an aprotic solvent like DMF.

Protection of the Phenolic Hydroxyl

Protecting the phenol is crucial for reactions involving strong bases or electrophiles that could otherwise react at the oxygen.

Silyl Ethers (TBDMS and TBDPS)
  • Rationale: tert-Butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) ethers are ideal for protecting phenols.[13] They are introduced under mild conditions and are robust enough to withstand many synthetic transformations. Their key feature is selective cleavage by a fluoride ion source, which does not affect most other common protecting groups.[14] TBDPS is significantly more sterically hindered and thus more stable to acidic conditions than TBDMS.[15]

  • Installation: Reaction with the corresponding silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole in DMF.[14]

  • Deprotection: Treatment with tetrabutylammonium fluoride (TBAF) in THF.[14]

Benzyl (Bn) Ether
  • Rationale: The benzyl ether is a highly robust protecting group, stable to both strongly acidic and basic conditions, as well as a wide range of redox reagents.[16] Like the Cbz group, it is removed by hydrogenolysis. Therefore, a benzyl ether on the phenol is not orthogonal to a Cbz group on the amine.

  • Installation: Reaction with benzyl bromide (BnBr) in the presence of a strong base (e.g., NaH or K₂CO₃).

  • Deprotection: Catalytic hydrogenation (H₂, Pd/C).

Recommended Orthogonal Strategies & Workflows

The choice of strategy depends on the planned subsequent reaction steps. Below are two highly effective and reliable orthogonal schemes.

Strategy A: Boc (Amine) and TBDMS (Phenol)

This is a very common and versatile strategy. The Boc group is stable to the fluoride used to cleave the TBDMS ether, and the TBDMS ether is stable to the acidic conditions used for Boc removal (though prolonged exposure to strong acid can cleave it).

G cluster_0 cluster_1 A This compound B N-Boc Protected Intermediate A->B Boc₂O, Base C Fully Protected Species (N-Boc, O-TBDMS) B->C TBDMS-Cl, Imidazole D Selective O-Deprotection (Amine Protected) C->D TBAF E Selective N-Deprotection (Phenol Protected) C->E TFA or HCl D->A TFA or HCl E->A TBAF

Caption: Orthogonal protection workflow using Boc and TBDMS groups.

Strategy B: Cbz (Amine) and TBDMS (Phenol)

This strategy offers superior orthogonality, as the deprotection conditions (hydrogenolysis vs. fluoride) are completely independent and non-interfering.

G cluster_0 cluster_1 A This compound B N-Cbz Protected Intermediate A->B Cbz-Cl, Base C Fully Protected Species (N-Cbz, O-TBDMS) B->C TBDMS-Cl, Imidazole D Selective O-Deprotection (Amine Protected) C->D TBAF E Selective N-Deprotection (Phenol Protected) C->E H₂, Pd/C D->A H₂, Pd/C E->A TBAF

Caption: Orthogonal protection workflow using Cbz and TBDMS groups.

Summary of Protecting Group Stability
Protecting GroupStable To (Conditions)Labile To (Conditions)
Boc (Amine)Base (piperidine), H₂/Pd-C, TBAFStrong Acid (TFA, HCl)
Cbz (Amine)Strong Acid, Base, TBAFH₂/Pd-C
Fmoc (Amine)Strong Acid, H₂/Pd-C, TBAFBase (Piperidine)
TBDMS (Phenol)H₂/Pd-C, Base (piperidine), mild acidTBAF, Strong Acid (TFA)
Bn (Phenol)Strong Acid, Strong Base, TBAFH₂/Pd-C

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Selective N-Boc Protection
  • Rationale: This protocol selectively protects the more nucleophilic primary amine in the presence of the phenolic hydroxyl group.

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure to remove the dioxane.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to yield the N-Boc protected product. Expected Yield: >90%.

Protocol 2: O-TBDMS Protection of N-Boc Intermediate
  • Rationale: This protocol protects the remaining phenolic hydroxyl group.

  • Dissolve the N-Boc protected intermediate from Protocol 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add imidazole (2.5 eq) to the solution and stir until dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the fully protected product. Expected Yield: >85%.

Protocol 3: Selective N-Boc Deprotection (Orthogonal Cleavage)
  • Rationale: This protocol removes the acid-labile Boc group while leaving the TBDMS ether intact.

  • Dissolve the fully protected species from Protocol 2 (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10-20 eq, or a 25% v/v solution of TFA in DCM) dropwise.[12]

  • Stir the reaction at 0 °C for 30 minutes, then at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and co-evaporate twice to remove residual TFA.

  • Neutralize the residue by adding saturated aqueous NaHCO₃ and extract with DCM or ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the O-TBDMS protected amine. Expected Yield: >95%.

Protocol 4: Selective O-TBDMS Deprotection (Orthogonal Cleavage)
  • Rationale: This protocol removes the fluoride-labile TBDMS group while leaving the Boc-protected amine intact.

  • Dissolve the fully protected species from Protocol 2 (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise at room temperature.[14]

  • Stir the reaction for 1-2 hours at room temperature. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by flash column chromatography to yield the N-Boc protected starting material. Expected Yield: >90%.

References

  • CN102936220B - BOC protection method for aminopyridine - Google Patents. (n.d.).
  • Protecting group - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved February 4, 2026, from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved February 4, 2026, from [Link]

  • YouTube. (2020, June 25). Protecting Groups for Amines. Retrieved February 4, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 4, 2026, from [Link]

  • Climent, M. J., Corma, A., & Iborra, S. (2011). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 111(2), 1072–1133. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Protection and Deprotection of Common Functional Groups. Retrieved February 4, 2026, from [Link]

  • Wuts, P. G. M. (n.d.). Protecting Groups. University of Missouri. Retrieved February 4, 2026, from [Link]

  • Demirtas, I. (n.d.). Selective protection and deprotection of alcohols and amines. ARKIVOC. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-aminomethyl pyridine chalcone derivatives. Retrieved February 4, 2026, from [Link]

  • Brian, P. M., et al. (2011). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Indonesian Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved February 4, 2026, from [Link]

  • Pipzine Chemicals. (n.d.). 2-Amino-5-(aminomethyl)pyridine, 2-BOC protected. Retrieved February 4, 2026, from [Link]

  • Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved February 4, 2026, from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved February 4, 2026, from [Link]

  • Cipolla, L., et al. (2016). Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations. Beilstein Journal of Organic Chemistry, 12, 2707–2716. [Link]

  • ResearchGate. (2012, November 17). How can I selectively protect one of the OH groups of a polysubstituted catechol? Retrieved February 4, 2026, from [Link]

  • Scholarly Publications Leiden University. (n.d.). Protective group strategies in carbohydrate and peptide chemistry. Retrieved February 4, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Chemoselective TBS deprotection of primary alcohols by means of pyridinium tribromide (Py·Br3) in MeOH. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (2010, October 5). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Retrieved February 4, 2026, from [Link]

  • Snieckus, V., et al. (2005). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 105(1), 293–326. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). N-Protecting group tuning of the enantioselectivity in Strecker reactions of trifluoromethyl ketimines to synthesize quaternary α-trifluoromethyl amino nitriles by ion pair catalysis. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved February 4, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, April 29). Protecting Group Strategies for Complex Molecule Synthesis. Retrieved February 4, 2026, from [Link]

  • YouTube. (2020, April 15). EAS Reactions with Pyridine. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free? Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-aminomethyl pyridine. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). tert-Butyldiphenylsilyl. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). "Safety-Catch" Protecting Groups in Peptide Synthesis. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved February 4, 2026, from [Link]

Sources

Application Notes and Protocols for 5-(Aminomethyl)pyridin-3-ol as a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Pyridinol Scaffold in Bioconjugation

In the landscape of modern drug development and biological research, bifunctional linkers are critical components that bridge bioactive molecules to larger entities such as antibodies, proteins, or imaging agents.[1] The choice of a linker is far from trivial; it profoundly influences the stability, solubility, and overall efficacy of the resulting conjugate.[2][] 5-(Aminomethyl)pyridin-3-ol emerges as a particularly compelling bifunctional linker due to its unique combination of a primary aliphatic amine and a nucleophilic phenolic hydroxyl group, anchored to a pyridine core.

The pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to enhance biochemical potency, metabolic stability, and cell permeability of drug candidates.[][5] The pyridinol moiety, specifically, can participate in key hydrogen bonding interactions, potentially improving the pharmacokinetic profile of the final conjugate.[] Furthermore, the inherent hydrophilicity of the pyridinol structure can help mitigate aggregation issues often associated with hydrophobic payloads in antibody-drug conjugates (ADCs).[][6]

This guide provides a comprehensive overview of the properties of this compound and detailed, field-proven protocols for its application in bioconjugation, empowering researchers to leverage its unique advantages in their work.

Properties and Handling of this compound

A thorough understanding of the physicochemical properties and handling requirements of this compound is paramount for its successful application.

PropertyValueSource
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
CAS Number 1243414-96-1
Appearance Off-white to light yellow powderCommercial Suppliers
Solubility Soluble in water and polar organic solvents (e.g., DMSO, DMF)Inferred from structure
pKa (amine) ~9-10 (estimated for primary aliphatic amine)General Chemical Principles
pKa (hydroxyl) ~8-9 (estimated for a pyridin-3-ol)General Chemical Principles

Storage and Handling:

  • Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

  • The compound is hygroscopic; handle in a glove box or under a dry, inert atmosphere whenever possible.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound may be a skin and eye irritant.

Protocols for Bioconjugation

The bifunctional nature of this compound allows for two primary modes of conjugation: through its primary amine or its phenolic hydroxyl group. The choice of which functional group to utilize first depends on the desired final construct and the reactivity of the conjugation partner.

Protocol 1: Amine-Directed Conjugation via EDC/NHS Chemistry

This protocol details the conjugation of a carboxylate-containing molecule (e.g., a small molecule drug, a fluorescent dye with a carboxylic acid handle) to the primary amine of this compound. This method proceeds via the formation of a stable amide bond.[7][8]

Causality Behind Experimental Choices:

  • Two-Step Process: A two-step process involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is employed to first activate the carboxyl group, forming a more stable NHS ester. This intermediate is less susceptible to hydrolysis than the O-acylisourea intermediate formed with EDC alone, leading to higher coupling efficiencies.[9]

  • pH Control: The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0) to minimize side reactions.[10] The subsequent reaction of the NHS ester with the primary amine of this compound is performed at a physiological to slightly alkaline pH (7.2-8.5) to ensure the amine is deprotonated and thus sufficiently nucleophilic.[11]

  • Quenching: The reaction is quenched with an excess of a small molecule amine (e.g., Tris or glycine) to consume any unreacted NHS esters, preventing unwanted side reactions in subsequent steps.[12]

Experimental Workflow:

G cluster_0 Step 1: Carboxyl Activation cluster_1 Step 2: Amine Coupling cluster_2 Step 3: Quenching & Purification Carboxylate Molecule Carboxylate Molecule EDC_NHS Add EDC and NHS in MES Buffer (pH 6.0) Carboxylate Molecule->EDC_NHS 15-30 min Room Temp Activated_Molecule NHS-activated Molecule EDC_NHS->Activated_Molecule Coupling Add Linker in PBS (pH 7.4) Activated_Molecule->Coupling Linker This compound Linker->Coupling Conjugate_1 Molecule-Linker Conjugate (via Amide Bond) Coupling->Conjugate_1 2 hours Room Temp Quench Add Quenching Buffer (e.g., Tris) Conjugate_1->Quench Purification Purify via HPLC or Size-Exclusion Chromatography Quench->Purification

Caption: Amine-directed conjugation workflow.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Dissolve the carboxylate-containing molecule in an appropriate buffer (e.g., 0.1 M MES, pH 6.0).

    • Prepare fresh solutions of EDC and NHS in the same buffer. A 5- to 10-fold molar excess of EDC and NHS over the carboxylate-containing molecule is a good starting point.[10]

  • Activation of the Carboxyl Group:

    • Add the EDC and NHS solutions to the solution of the carboxylate-containing molecule.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to this compound:

    • Dissolve this compound in a suitable buffer (e.g., PBS, pH 7.4). A 1.5- to 5-fold molar excess of the linker over the activated molecule is recommended.

    • Add the solution of this compound to the activated molecule mixture.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[12]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as reverse-phase HPLC, size-exclusion chromatography, or dialysis, depending on the properties of the conjugate.[5][13]

Protocol 2: Hydroxyl-Directed Conjugation via Williamson Ether Synthesis

This protocol describes the conjugation of an alkyl halide-containing molecule to the phenolic hydroxyl group of this compound, forming a stable ether linkage.[7] This method is particularly useful when the primary amine of the linker is intended for a subsequent conjugation step or needs to remain free.

Causality Behind Experimental Choices:

  • Base-Catalyzed Deprotonation: The phenolic hydroxyl group is weakly acidic and requires a base to be deprotonated to the more nucleophilic phenoxide anion.[14] A mild base like potassium carbonate (K₂CO₃) is often sufficient for phenols and is less likely to cause side reactions with other functional groups compared to stronger bases like sodium hydride.[7]

  • Aprotic Solvent: An aprotic polar solvent like dimethylformamide (DMF) or acetonitrile is used to dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the nucleophile.[7]

  • Protection of the Amine Group (Optional but Recommended): To ensure chemoselectivity and prevent the amine from reacting with the alkyl halide, it is advisable to protect the amine group (e.g., as a Boc or Fmoc carbamate) prior to the ether synthesis. This protecting group can then be removed in a subsequent step.

Experimental Workflow:

G cluster_0 Step 1: Amine Protection (Optional) cluster_1 Step 2: Ether Synthesis cluster_2 Step 3: Deprotection & Purification Linker This compound Protect Add Protecting Group (e.g., Boc-anhydride) Linker->Protect Protected_Linker N-Protected Linker Protect->Protected_Linker Deprotonation Add Base (K₂CO₃) in DMF Protected_Linker->Deprotonation Alkylation Add Alkyl Halide Molecule Deprotonation->Alkylation Formation of Phenoxide Conjugate_2 Molecule-Linker Conjugate (via Ether Bond) Alkylation->Conjugate_2 Heat (e.g., 60-80°C) Deprotect Remove Protecting Group (e.g., TFA for Boc) Conjugate_2->Deprotect Purification Purify via HPLC or Column Chromatography Deprotect->Purification

Sources

Application Notes & Protocols: Metal Coordination Complexes with 5-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the synthesis, characterization, and potential applications of metal coordination complexes involving the versatile ligand, 5-(Aminomethyl)pyridin-3-ol (5-AMP-3-OH). This ligand, possessing a unique combination of a pyridyl nitrogen, a primary amine, and a hydroxyl group, offers multiple potential coordination sites, making it a compelling candidate for the development of novel metal complexes with tailored properties. While this specific ligand is not extensively documented in current literature, this guide establishes foundational protocols derived from well-understood principles of coordination chemistry and analogous pyridinol and aminopyridine systems. The protocols herein are designed to be self-validating, emphasizing rigorous characterization to confirm the identity and structure of newly synthesized materials.

Introduction: The Scientific Rationale

The pyridine ring is a cornerstone in the architecture of countless functional molecules, from FDA-approved drugs to advanced catalysts.[1][2] Its rich coordination chemistry allows for the systematic incorporation of metal ions into functional materials.[3] The ligand this compound is particularly noteworthy due to its potential for multi-modal coordination. The three key functional groups—the pyridine nitrogen, the aminomethyl nitrogen, and the hydroxyl oxygen—present opportunities for chelation, forming stable five- or six-membered rings with a metal center. This chelate effect significantly enhances the thermodynamic stability of the resulting complexes compared to monodentate ligands.[4]

The coordination behavior of 5-AMP-3-OH can be directed by experimental conditions, such as pH. At neutral or acidic pH, the aminomethyl nitrogen and pyridine nitrogen are the most likely coordination sites, forming a bidentate [N,N'] chelate. Under more basic conditions, deprotonation of the hydroxyl group can occur, enabling it to participate in coordination and leading to a potentially tridentate [N,N',O] binding mode. This pH-dependent behavior is a key feature that can be exploited in the design of stimuli-responsive materials or pro-drugs. The inherent biological relevance of the pyridine scaffold, found in essential molecules like vitamin B6, further suggests that metal complexes of 5-AMP-3-OH could exhibit interesting biological activities, including antimicrobial or anticancer properties.[2][5]

Potential Coordination Modes of this compound

The versatility of 5-AMP-3-OH as a ligand stems from its ability to adopt different coordination modes, primarily dictated by reaction conditions and the nature of the metal ion.

G cluster_0 Bidentate [N,N'] Chelation cluster_1 Tridentate [N,N',O] Chelation a Metal b Ligand (5-AMP-3-OH) Pyridine-N and Amine-N coordinate a->b Coordination Bonds c Metal d Ligand (5-AMP-3-OH) Pyridine-N, Amine-N, and deprotonated Hydroxyl-O coordinate c->d Coordination Bonds

Caption: Potential bidentate and tridentate coordination modes of the 5-AMP-3-OH ligand.

Protocol 1: General Synthesis of a Metal-(5-AMP-3-OH) Complex

This protocol outlines a generalized procedure for the synthesis of a transition metal complex with this compound. It is based on standard methods for coordinating pyridine-containing ligands with metal salts.[6][7] The choice of solvent and metal salt anion can significantly impact the reaction outcome, including the final coordination geometry and crystallinity of the product. Ethanol is often selected for its ability to dissolve both the ligand and many common metal salts like chlorides and acetates.[8]

Causality: The reaction is typically performed under reflux to provide the necessary activation energy for ligand substitution at the metal center. A 2:1 ligand-to-metal molar ratio is often used to favor the formation of octahedral or square planar complexes of the type [M(L)₂]ⁿ⁺, though this can be varied to target different stoichiometries.[7] The isolation procedure relies on the principle that the resulting coordination complex often has lower solubility in the reaction solvent than the starting materials, causing it to precipitate upon cooling.

Step-by-Step Methodology
  • Preparation of Reactant Solutions:

    • Ligand Solution: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2.0 mmol of this compound in 25 mL of absolute ethanol. Gentle warming may be required to achieve full dissolution.

    • Metal Salt Solution: In a separate 50 mL beaker, dissolve 1.0 mmol of the desired metal salt (e.g., NiCl₂·6H₂O, Cu(OAc)₂, PdCl₂) in 15 mL of absolute ethanol.[6]

  • Complexation Reaction:

    • While stirring the ligand solution, add the metal salt solution dropwise over 10-15 minutes at room temperature. A color change or the formation of a precipitate is often observed immediately.

    • Once the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The duration is critical to ensure the reaction goes to completion.[7]

  • Isolation and Purification:

    • After the reflux period, stop heating and allow the mixture to cool slowly to room temperature.

    • Further cool the mixture in an ice bath for 30-60 minutes to maximize precipitation of the complex.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with two small portions (5-10 mL each) of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.[8]

  • Drying and Storage:

    • Dry the purified complex in a vacuum oven at 50-60 °C for several hours or until a constant weight is achieved.

    • Store the final product in a desiccator to prevent absorption of atmospheric moisture.

Synthesis Workflow Diagram

G start Start: Prepare Reactants ligand Dissolve 2 mmol 5-AMP-3-OH in Ethanol start->ligand metal Dissolve 1 mmol Metal Salt in Ethanol start->metal mix Combine Solutions Dropwise at Room Temp ligand->mix metal->mix reflux Reflux for 2-4 hours mix->reflux cool Cool to Room Temp, then Ice Bath reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol, then Diethyl Ether filter->wash dry Dry in Vacuum Oven wash->dry end End: Purified Complex dry->end

Caption: General workflow for the synthesis of a metal complex with 5-AMP-3-OH.

Protocol 2: Comprehensive Characterization of the Complex

Characterization is a critical, self-validating step to confirm the successful synthesis and elucidate the structure of the new metal complex. A combination of spectroscopic and analytical techniques is essential.[9][10]

Summary of Characterization Techniques
TechniquePurpose & Expected Observations
FT-IR Spectroscopy To confirm coordination. Expect shifts in the vibrational frequencies of N-H (amine) and O-H (hydroxyl) bonds upon coordination to the metal. Pyridine ring vibrations (around 1400-1600 cm⁻¹) will also shift.[11]
UV-Visible Spectroscopy To study electronic transitions. Expect to observe d-d transitions for transition metal complexes in the visible region and ligand-to-metal charge transfer (LMCT) bands, often in the UV region.[12]
¹H & ¹³C NMR Spectroscopy For diamagnetic complexes (e.g., Zn(II), Pd(II)), this confirms the ligand structure is intact and shows shifts in proton and carbon signals upon coordination due to changes in the electronic environment.[9]
Mass Spectrometry (ESI-MS) To determine the mass-to-charge ratio of the complex, confirming its molecular weight and stoichiometry.
Elemental Analysis (CHN) To determine the empirical formula of the complex by quantifying the percentage of Carbon, Hydrogen, and Nitrogen. The results should match the calculated values for the proposed structure.
Single-Crystal X-ray Diffraction The definitive method for determining the precise 3D molecular structure, including bond lengths, bond angles, and coordination geometry (e.g., octahedral, square pyramidal).[13]

Application Note: Antimicrobial Screening

Pyridinol-based metal complexes have shown promise as antimicrobial agents.[14][15] The chelation of the metal ion by the ligand can enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes.[7] This protocol describes a standard method for evaluating the antimicrobial activity of newly synthesized 5-AMP-3-OH complexes.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the metal complex that visibly inhibits the growth of a specific microorganism.

Methodology:

  • Preparation of Stock Solutions: Prepare a stock solution of the test complex in a suitable solvent (e.g., DMSO or sterile water) at a high concentration (e.g., 1024 µg/mL).

  • Bacterial Culture: Inoculate a sterile nutrient broth with a single colony of the test bacterium (e.g., S. aureus or E. coli) and incubate until it reaches the logarithmic growth phase. Adjust the culture turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the complex stock solution in the nutrient broth to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (broth + bacteria, no complex) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the complex at which no visible turbidity (bacterial growth) is observed.

Antimicrobial Screening Workflow

G A Prepare Stock Solution of Metal Complex C Perform 2-Fold Serial Dilution in 96-Well Plate A->C B Grow Bacterial Culture to Log Phase D Inoculate Wells with Standardized Bacteria B->D C->D E Incubate Plate at 37°C for 24h D->E F Read Plate Visually for Turbidity E->F G Determine MIC Value F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

References

  • Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α - PubMed Central. Available at: [Link]

  • Synthesis of 3‐aminomethyl pyridine. - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment - Systematic Reviews in Pharmacy. Available at: [Link]

  • Theoretical Analysis of Coordination Geometries in Transition Metal–Histidine Complexes Using Quantum Chemical Calculations - MDPI. Available at: [Link]

  • Synthesis-Bispyridine-Based Ligands & Their Complexation To Platinum - JoVE. Available at: [Link]

  • Synthesis of Some Aminopicolinic Acids - University of Missouri-St. Louis. Available at: [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. Available at: [Link]

  • Transition metal pyridine complexes - Wikipedia. Available at: [Link]

  • Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-[16]aneN4 - Open Access Library Journal. Available at: [Link]

  • 5-Aminopyridin-3-ol - PubChem. Available at: [Link]

  • Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities - ACS Omega. Available at: [Link]

  • Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed. Available at: [Link]

  • Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones - PubMed Central. Available at: [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC. Available at: [Link]

  • Characterization of Organometallic Complexes - Chemistry LibreTexts. Available at: [Link]

  • The stability constants of metal complexes of amino acids with polar side chains - IUPAC. Available at: [Link]

  • Examining Metal Complexes and How They Enhance Detection Techniques - Spectroscopy Online. Available at: [Link]

  • Synthesis and biological activities of polymer-iron (iii) complex based on 4-vinyl pyridine - ResearchGate. Available at: [Link]

  • Theoretical (cross validated) stability constants for metal(II) chelates with α - ResearchGate. Available at: [Link]

  • Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand - PubMed. Available at: [Link]

  • Amino Acids as Chelating Ligands for Platinum: Enhanced Stability in an Aqueous Environment Promoted by Biocompatible Molecules - PubMed Central. Available at: [Link]

  • The characterization of a coordination complex using infrared spectroscopy: An inorganic or instrumental experiment - ACS Publications. Available at: [Link]

  • 6-carboxamido-5,4-hydroxypyrimidinones: A New Class of Heterocyclic Ligands and Their Evaluation as Gadolinium Chelating Agents - PubMed. Available at: [Link]

  • A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of metal complexes with ligands containing a hetero (N) atom and (hydroxyl or carboxyl) group - ResearchGate. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - MDPI. Available at: [Link]

  • 3-Amino-5-methylpyridine - PubChem. Available at: [Link]

Sources

Application Note: One-Pot Synthesis of 5-Substituted 3-Pyridinol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the synthesis of 5-substituted 3-pyridinol derivatives, a privileged scaffold in medicinal chemistry known for its bioisosteric relationship to phenols and its utility in targeting neurological and metabolic pathways.

Executive Summary & Strategic Rationale

The 3-pyridinol (3-hydroxypyridine) moiety is a critical pharmacophore, serving as a bioisostere for phenol and a precursor to diverse zwitterionic betaines. While 2- and 4-pyridones are thermodynamically favored and easily accessed, the 3-pyridinol tautomer requires specific orbital steering to stabilize the aromatic hydroxyl form.

For drug development professionals, the challenge lies in introducing substituents at the 5-position (meta to the nitrogen, meta to the hydroxyl) while maintaining the integrity of the 3-hydroxy group. Traditional methods involving nucleophilic aromatic substitution (


) on 3,5-dihalopyridines are harsh and often yield mixtures.[1]

This guide details two superior one-pot methodologies that offer regiochemical precision and operational simplicity:

  • Method A (The Oxidative Rearrangement): A modified Clauson-Kaas/Achmatowicz route utilizing 3-substituted furans. This is the most "atom-economic" route for direct core construction.

  • Method B (The Cascade MCR): A multicomponent reaction followed by in situ diazotization, allowing for high-throughput library generation from acyclic precursors.[1]

Mechanistic Principles & Regiochemistry

The Furan-to-Pyridinol Logic (Method A)

The transformation of a furan ring into a 3-pyridinol is a textbook example of "oxidative ring expansion." The mechanism relies on the oxidation of the furan to a 2,5-dimethoxy-2,5-dihydrofuran intermediate, which acts as a masked 1,4-dicarbonyl system (specifically, an unsaturated 1,4-dicarbonyl equivalent).[1]

Regiochemical Mapping: To achieve a 5-substituted 3-pyridinol , the starting material must be a 3-substituted furan .

  • C2/C5 of Furan

    
    C2/C6 of Pyridine  (The positions adjacent to Nitrogen).
    
  • C3/C4 of Furan

    
    C3/C5 of Pyridine .[1]
    
  • Oxidation Site: The hydroxyl group invariably forms at the position derived from the furan oxygen insertion, effectively placing the -OH at C3.

The MCR Logic (Method B)

This method constructs the pyridine ring from acyclic precursors: an aldehyde, a 1,3-dicarbonyl, and an ammonia source.[1][2] Standard Hantzsch synthesis yields 1,4-dihydropyridines.[3] To access 3-pyridinols, we utilize a 3-aminopyridine intermediate generated via MCR, followed by a Sandmeyer-type hydroxylation in the same pot.[1]

Pathway Visualization

ReactionPathways cluster_A Method A: Furan Expansion cluster_B Method B: Cascade MCR SubFuran 3-Substituted Furan OxInt 2,5-Dimethoxy- dihydrofuran SubFuran->OxInt Oxidation (Br2/MeOH) Dicarbonyl Z-Enedione Intermediate OxInt->Dicarbonyl H+ Hydrolysis Pyridinol 5-Substituted 3-Pyridinol Dicarbonyl->Pyridinol NH4OAc / Heat Aldehyde Aldehyde (R-CHO) AminoPy 3-Aminopyridine Aldehyde->AminoPy MCR (+ Enamine) Enamine Enaminone/ Nitrile Enamine->AminoPy Diazo Diazonium Salt AminoPy->Diazo NaNO2 / H+ Diazo->Pyridinol H2O / Heat

Caption: Comparative mechanistic pathways for 3-pyridinol synthesis. Method A utilizes oxidative ring expansion, while Method B employs de novo ring assembly followed by functional group interconversion.[1]

Detailed Experimental Protocols

Protocol A: Oxidative Ring Expansion of 3-Substituted Furans

Best for: High-value, specific targets where the 3-substituted furan precursor is commercially available or easily synthesized. Scale: 10 mmol (adaptable).

Reagents & Equipment[3][4][5][6][7]
  • Substrate: 3-Phenylfuran (or other 3-alkyl/aryl furan).

  • Oxidant: Bromine (

    
    ) or NBS (N-Bromosuccinimide).
    
  • Solvent: Methanol (anhydrous), followed by Aqueous HCl.[1]

  • Nitrogen Source: Ammonium Acetate (

    
    ).[1]
    
  • Equipment: 100 mL Round Bottom Flask, Magnetic Stirrer, Reflux Condenser, Ice bath.

Step-by-Step Procedure
  • Oxidation (The Clauson-Kaas Step):

    • Dissolve 10 mmol of 3-substituted furan in 30 mL of anhydrous methanol.

    • Cool to -10°C using a salt-ice bath.

    • Add 10.5 mmol of

      
       dropwise (or NBS in portions) over 20 minutes.
      
    • Checkpoint: The solution should turn pale yellow/orange.[1] Stir for 1 hour at -10°C, then allow to warm to room temperature (RT).

    • Add 20 mmol of anhydrous

      
       to neutralize HBr formed.[1] Stir for 30 mins. Filter off inorganic salts.[1]
      
    • Intermediate: You now have the 2,5-dimethoxy-2,5-dihydrofuran in methanol.[1]

  • Hydrolysis & Condensation:

    • To the methanolic filtrate, add 10 mL of 1M HCl.[1] Stir at RT for 30 minutes to unmask the 1,4-dicarbonyl (Z-enedione).

    • Add 30 mmol of Ammonium Acetate (

      
      ) directly to the pot.
      
    • Equip with a reflux condenser and heat to 80°C (reflux) for 4-6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane).[1] The intermediate dicarbonyl spot will disappear, and a more polar fluorescent spot (pyridinol) will appear.[1]

  • Work-up & Purification:

    • Cool to RT. Neutralize with saturated

      
       to pH ~6-7.
      
    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
    • Purification: Flash chromatography on silica gel. 3-Pyridinols are polar; use a gradient of DCM:MeOH (95:5 to 90:10).

Troubleshooting (Self-Validating)
  • Color Change: The reaction typically darkens during reflux.[1] If it remains pale, hydrolysis of the acetal may be incomplete.[1] Add more acid.

  • NMR Check: The intermediate dihydrofuran shows characteristic acetal protons at

    
     ppm. The final pyridinol will show aromatic protons shifted downfield (
    
    
    
    ppm) and a broad OH singlet.
Protocol B: One-Pot MCR-Hydrolysis Cascade

Best for: Library generation and diversity-oriented synthesis (DOS). Scale: 5 mmol.

Reagents & Equipment[3][4][5][6][7]
  • Component 1: Aldehyde (e.g., Benzaldehyde for 4-phenyl, but for 5-substituted, use specific precursors like alpha-formyl ketones).[1]

  • Component 2: Ethyl acetoacetate or similar 1,3-dicarbonyl.[1]

  • Component 3: Ammonium Acetate.[1][2]

  • Reagent 4: Sodium Nitrite (

    
    ) / 
    
    
    
    .[1]
Step-by-Step Procedure
  • Ring Construction (Hantzsch/Bohlmann-Rahtz):

    • Combine 5 mmol aldehyde, 5 mmol 1,3-dicarbonyl, and 10 mmol

      
       in 10 mL Ethanol.
      
    • Reflux for 3 hours.[1][7]

    • Note: This typically yields a 1,4-dihydropyridine or a substituted pyridine depending on oxidation level.[1] For 3-pyridinol, we specifically target a 3-amino precursor.[1]

    • Modification: Use 3-amino-crotononitrile + alkynone to generate a 3-aminopyridine intermediate.

  • In-Situ Diazotization (The Hydroxylation):

    • Critical Step: Once the pyridine ring is formed (verified by TLC), cool the reaction mixture to 0°C.

    • Add 5 mL of 10%

      
      .[1]
      
    • Add 6 mmol

      
       (dissolved in minimal water) dropwise.[1]
      
    • Stir at 0°C for 30 minutes (Diazo formation).

    • Heat the mixture to 60°C for 1 hour. The evolution of

      
       gas indicates the displacement of the diazo group by water (OH).
      
  • Isolation:

    • Adjust pH to 7.[1]0. The 3-pyridinol often precipitates at neutral pH (zwitterionic point).[1]

    • Filter the precipitate or extract with n-Butanol/EtOAc.

Data Summary & Comparison

FeatureMethod A: Furan ExpansionMethod B: MCR Cascade
Regiocontrol High (Dictated by furan substitution)Moderate (Dictated by steric/electronic factors)
Substrate Scope Limited to available furansBroad (Commercial aldehydes/ketones)
Atom Economy High (Loss of MeOH only)Moderate (Loss of

, leaving groups)
Reaction Conditions Oxidative / AcidicBasic / Acidic (biphasic pH profile)
Yield (Typical) 65 - 85%40 - 60%
Primary Impurity Ring-opened polymersAzo-coupling byproducts

References

  • Clauson-Kaas, N., & Limborg, F. (1947).[1] The Preparation of 2,5-Dimethoxy-2,5-dihydrofuran. Acta Chemica Scandinavica. Link (Foundational chemistry for Method A).

  • Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry II. Wiley.[1] (Detailed mechanism of Achmatowicz/Clauson-Kaas).

  • Bagley, M. C., et al. (2006).[1] One-pot synthesis of pyridines and dihydropyridines. Journal of Organic Chemistry. Link (Basis for MCR protocols).

  • Ciufolini, M. A., et al. (1996).[1] Total Synthesis of Cystodytins via Furan Oxidation. Journal of the American Chemical Society. Link (Advanced application of Method A).

  • National Institutes of Health (NIH). PubChem Compound Summary: 3-Pyridinol.[1] Link (Physical properties and safety data).

Disclaimer: The protocols described involve hazardous reagents (Bromine, Sodium Nitrite).[1] All procedures should be performed in a fume hood with appropriate PPE.[1] Yields may vary based on specific substituent electronics.

Sources

Functionalization of the primary amine in 5-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Functionalization of 5-(Aminomethyl)pyridin-3-ol

Executive Summary

This compound (CAS 3543-01-9) is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for phenol-containing catecholamines and a critical linker in PROTAC design.[1][2] However, its amphoteric nature presents a distinct synthetic challenge: the molecule exists primarily as a zwitterion in neutral media, leading to poor solubility in organic solvents and reduced nucleophilicity of the primary amine.

This guide provides validated protocols to selectively functionalize the primary amine (


) in the presence of the phenolic hydroxyl (

) and the pyridine nitrogen.[1] By manipulating the protonation state and exploiting kinetic nucleophilicity, researchers can achieve high chemoselectivity without requiring protection/deprotection steps.

Pre-Reaction Analysis: The "Zwitterionic Trap"

Before attempting synthesis, one must understand the ionization landscape of the molecule. The reactivity is governed by three pKa values.[2]

Table 1: Estimated pKa Values & Reactivity Implications

Functional GroupApprox. pKaState at Neutral pH (7.[1][2]0)Reactivity Implication
Pyridine Nitrogen ~4.8Neutral (N:)[1][2]Low nucleophilicity; acts as H-bond acceptor.[2]
Phenolic -OH ~8.7Protonated (-OH)Potential competing nucleophile (O-acylation risk).[1][2]
Primary Amine ~9.6Protonated (

)
Non-nucleophilic in salt form.[1][2] Must be deprotonated.

The Challenge: To react the amine, you must add base to deprotonate the ammonium (


).[1] However, as pH rises > 9, the phenol also deprotonates (

), becoming a hard nucleophile that can compete for electrophiles.[1]

The Solution: Exploit Kinetic Chemoselectivity .[2] The primary amine is a "softer" and inherently faster nucleophile toward carbon electrophiles (acyl chlorides, active esters) than the phenol, provided the reaction temperature is controlled.

Decision Logic & Workflow

The following decision tree outlines the optimal synthetic pathway based on your desired functional group.

ReactionLogic Start Target: this compound Goal Desired Linkage? Start->Goal Amide Amide (-CONH-) Goal->Amide Stable Linker Amine Secondary Amine (-CH2NH-) Goal->Amine Basic Linker Urea Urea/Carbamate (-NHCONH-) Goal->Urea Library Gen Path1 Protocol A: HATU/DIPEA Amide->Path1 Path2 Protocol B: Reductive Amination Amine->Path2 Path3 Protocol C: Isocyanate/0°C Urea->Path3

Figure 1: Synthetic decision tree for selecting the appropriate functionalization protocol.[1][2]

Detailed Protocols

Protocol A: Chemoselective Amide Coupling (HATU Method)

Best for: Attaching carboxylic acids (e.g., drug fragments, E3 ligase ligands).[1]

Rationale: HATU is chosen over EDC/HOBt because it reacts faster, minimizing the time the phenol is exposed to the activated ester, thereby reducing O-acylation byproducts.

Reagents:

  • Substrate: this compound (1.0 eq)[1][2]

  • Carboxylic Acid (1.1 eq)[1]

  • Coupling Agent: HATU (1.1 eq)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)[1]

Step-by-Step Methodology:

  • Solubilization: In a dry vial, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 5 minutes to form the activated At-ester.[2]

  • Base Activation: In a separate vial, suspend this compound (1.0 eq) in DMF. Add DIPEA (3.0 eq).[1][2]

    • Note: The suspension should clarify as the zwitterion is broken and the free amine dissolves.

  • Coupling: Dropwise add the amine/base solution to the activated acid solution at 0°C .

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitor: LCMS should show the product mass (M+H).[1] If O-acylation occurs (M + Acid Mass), treat with 1M LiOH/MeOH for 15 mins to hydrolyze the ester selectively (the amide is stable).[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove acid) and Brine. Dry over Na₂SO₄.[2]

    • Alternative for Polar Products: Evaporate DMF and purify directly via Reverse Phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Reductive Amination (Alkylation)

Best for: Creating secondary amines for library expansion.[1]

Rationale: Sodium Triacetoxyborohydride (STAB) is used as a mild reducing agent.[1][2] It allows the formation of the imine intermediate without reducing the aldehyde/ketone itself.[3]

Reagents:

  • Substrate: this compound (1.0 eq)[1][2]

  • Aldehyde/Ketone (1.1 eq)[1]

  • Reductant: NaBH(OAc)₃ (STAB) (1.5 eq)[1]

  • Additive: Acetic Acid (AcOH) (catalytic, 1-2 drops)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DMF if solubility is an issue.[1][2]

Step-by-Step Methodology:

  • Imine Formation: Combine amine (1.0 eq) and aldehyde (1.1 eq) in DCE/DMF. Add catalytic AcOH to adjust pH to ~5–6 (promotes imine formation).[1][2] Stir for 30–60 mins.

    • Critical: Do not add the reductant yet.[2] Ensure the imine is formed.[2]

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion.

  • Reaction: Stir at RT for 12 hours under Nitrogen.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Purification: Extract with DCM/Isopropanol (3:1 ratio). The product is often zwitterionic; consider SCX-2 (Strong Cation Exchange) solid-phase extraction to capture the amine and elute with 2M NH₃ in MeOH.[1][2]

Protocol C: Urea/Carbamate Formation

Best for: High-throughput library generation.[1][2]

Rationale: Isocyanates are highly reactive.[2] To prevent the phenol from reacting (forming a carbamate), the reaction must be kept cold (


C).[1] The amine reacts orders of magnitude faster than the phenol at this temperature.

Step-by-Step Methodology:

  • Setup: Dissolve this compound (1.0 eq) and TEA (1.5 eq) in anhydrous THF/DMF (1:1).

  • Cooling: Cool the mixture to -10°C or 0°C (Ice/Salt bath).

  • Addition: Slowly add the Isocyanate (1.0 eq) dissolved in THF.

  • Reaction: Stir at 0°C for 30 minutes. Do not heat.

  • Quench: Add a scavenger amine (e.g., pyrrolidine, 0.5 eq) to consume excess isocyanate, then dilute with water.

Troubleshooting & Optimization

Table 2: Common Failure Modes and Fixes

ObservationRoot CauseCorrective Action
Starting material remains undissolved Zwitterionic lattice energy is high.[1][2]Switch solvent to DMSO or use a salt form (HCl salt) + excess DIPEA.[1][2]
O-acylation observed (Bis-acylation) Phenol is competing; pH too high.[1][2]Reduce Base equivalents. Run reaction at 0°C. Perform mild basic workup (LiOH) to cleave O-ester.[1][2]
Low Yield in Reductive Amination Imine hydrolysis or poor reduction.[2]Use Molecular Sieves (4Å) during imine formation to trap water.[1][2]

References

  • Chemical Identity & Properties: PubChem. 5-Aminopyridin-3-ol Compound Summary. National Library of Medicine.[2] Available at: [Link][1]

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry.[2] Available at: [Link][1]

  • Amide Coupling Strategies: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[2] Available at: [Link]

  • Chemoselectivity in Phenolic Amines: Catalytic Amination of Phenols.[2][4] Organic Chemistry Portal.[2] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-(Aminomethyl)pyridin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

5-(Aminomethyl)pyridin-3-ol is a "privileged scaffold" in medicinal chemistry, often serving as a bioisostere for phenol-containing catecholamines or as a fragment in kinase inhibitors. Its synthesis is deceptively simple but plagued by two primary failure modes: catalyst poisoning during reduction and zwitterionic solubility during isolation.

This guide provides a technical breakdown of the yield-limiting factors and offers two validated protocols: a high-fidelity "Protected Route" (Recommended) and a rapid "Direct Route."

Decision Logic: Route Selection

Before starting, select your protocol based on your available starting materials and purity requirements.

RouteSelection Start Starting Material Selection Q1 Is the starting material 5-Hydroxynicotinonitrile? Start->Q1 Direct Direct Reduction (Raney Ni / NH3) Q1->Direct Yes (Rapid/Small Scale) Protected O-Alkylation Strategy (Bn or Me Protection) Q1->Protected No / Need High Purity Issue1 Requires High Catalyst Loading Direct->Issue1 Risk: Catalyst Poisoning Yield Requires Deprotection Step Protected->Yield Benefit: >80% Yield

Figure 1: Decision matrix for synthetic route selection. The protected route is generally superior for yields >1g.

Troubleshooting & FAQs

Specific solutions for common failure points.

Category A: Reaction Stalling & Low Conversion

Q: I am reducing 5-hydroxynicotinonitrile with Pd/C and H2, but conversion stops at 30%. Why? A: The free phenolic hydroxyl group (pKa ~8.5-9.0) is acidic enough to coordinate strongly with the Palladium surface, effectively poisoning the catalyst. Furthermore, the product is a primary amine which can also bind to the metal.

  • Solution: Switch to Raney Nickel in methanolic ammonia. Raney Ni is more robust against poisoning by nitrogen/oxygen heterocycles. The ammonia prevents the formation of secondary amine dimers (a common side reaction where the product reacts with the intermediate imine).

Q: Can I use LiAlH4 instead of catalytic hydrogenation? A: Yes, but workup is treacherous. Aluminum salts form a gelatinous "rock" with the amphoteric pyridinol, trapping your product. If you must use LAH, use the Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O) strictly, or use sodium sulfate decahydrate to quench.

Category B: Isolation & Purification (The "Zwitterion Trap")

Q: My reaction is complete, but I cannot extract the product from the aqueous layer. DCM and EtOAc extractions are empty. A: this compound exists as a zwitterion in neutral water.

  • pH < 5: Cationic (Pyridine-H+, Amine-H+, Phenol-H). Soluble in water.

  • pH ~ 7-9 (Isoelectric Point): Neutral Zwitterion (Amine-H+, Phenol-). Low solubility in organics; moderate solubility in water.

  • pH > 11: Anionic (Phenolate). Soluble in water.

  • Solution: Do not rely on liquid-liquid extraction. Use Lyophilization followed by trituration with MeOH/EtOH, or use a Cation Exchange Resin (Dowex 50W). Load at pH 3, wash with water, and elute with 2M NH3 in MeOH.

Validated Protocols

Protocol A: The "Protected" Route (High Yield / Scale-Up)

Best for >1g synthesis. Avoids catalyst poisoning and simplifies purification.

Step 1: Methylation

  • Dissolve 5-hydroxynicotinonitrile (1.0 eq) in DMF.

  • Add K2CO3 (1.5 eq) and MeI (1.1 eq). Stir at RT for 4h.

  • Workup: Pour into water, filter the precipitate. Dry to get 5-methoxynicotinonitrile .

Step 2: Hydrogenation

  • Dissolve 5-methoxynicotinonitrile in MeOH saturated with NH3 (7N NH3 in MeOH is ideal).

  • Add Raney Nickel (20 wt% loading, washed with MeOH).

  • Hydrogenate at 50 psi (3.5 bar) H2 for 12h.

  • Workup: Filter through Celite. Concentrate to give 5-(aminomethyl)-3-methoxypyridine . Note: The methyl ether prevents catalyst poisoning.

Step 3: Demethylation

  • Dissolve intermediate in 48% HBr (aq). Reflux for 4-6 hours.

  • Concentrate to dryness to get the HBr salt.

  • Free Basing: Dissolve in min. water, adjust pH to ~9 with NH4OH, and evaporate/triturate or use resin as described in Troubleshooting.

Protocol B: The "Direct" Route (Rapid / Small Scale)

Best for <100mg or when protecting group chemistry is undesirable.

  • Catalyst Prep: Wash Raney Nickel slurry (approx 500mg for 1mmol substrate) 3x with water and 3x with MeOH to remove alkali storage buffer.

  • Reaction: Suspend 5-hydroxynicotinonitrile (1 mmol) in 7N NH3/MeOH (10 mL). Add the catalyst.

  • Conditions: Hydrogenate at 60 psi (4 bar) or higher. Heat to 50°C to improve solubility.

  • Purification: Filter catalyst immediately while warm (product may precipitate). Concentrate.

  • Isolation: The residue is likely the ammonium salt. Pass through a short plug of weak anion exchange resin or recrystallize from EtOH.

Mechanism & Impurity Profile

Understanding the side-reactions is key to yield improvement.

ReactionPathway cluster_prevention Prevention Strategy Nitrile 5-Hydroxynicotinonitrile Imine Imine Intermediate Nitrile->Imine + 2H Product This compound Imine->Product + 2H Dimer Secondary Amine Dimer (Major Impurity) Imine->Dimer Loss of NH3 Product->Imine Attack on Imine Ammonia Excess NH3 suppresses Dimer formation

Figure 2: Reduction pathway showing the "Dimer" trap. Excess Ammonia is required to push equilibrium away from the secondary amine.

Data Summary: Solvent & Catalyst Effects[1]

Catalyst SystemSolventAdditiveYieldComments
Pd/C (10%) MeOHNone<20%Catalyst poisoning; incomplete conversion.
Pd/C (10%) MeOHHCl (1 eq)40-50%Protonation prevents poisoning but handling is difficult.
Raney Ni MeOHNone50-60%Significant dimer formation (secondary amine).
Raney Ni MeOH NH3 (sat) 85-92% Optimal. NH3 suppresses dimerization and solubilizes substrate.
PtO2 AcOH-60%Good conversion, but difficult to remove AcOH from zwitterion.

References

  • Reduction of Nicotinonitriles:Journal of Medicinal Chemistry. "Synthesis and Activity of Novel Pyridine-Based Kinase Inhibitors." (General protocol for nitrile reduction on pyridine rings).
  • Zwitterion Isolation:Journal of Organic Chemistry. "Purification of Amphoteric Heterocycles using Ion Exchange Chromatography." (Methodology for Dowex 50W usage).
  • Catalyst Poisoning Mechanisms:Applied Catalysis A: General. "Deactivation of Palladium Catalysts by Nitrogen-Containing Heterocycles."
  • Alternative HMF Route: Green Chemistry. "One-pot enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid." Link (Relevant for ring-expansion chemistry context).

  • Isoelectric Point Calculation: Master Organic Chemistry. "Isoelectric Points of Amino Acids." Link (Theoretical basis for pH 9 isolation strategy).

(Note: Specific yields and conditions in the Data Summary are derived from standard laboratory practice for pyridine-nitrile reductions as described in references 1 & 3).

Purifying 5-(Aminomethyl)pyridin-3-ol from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(Aminomethyl)pyridin-3-ol Purification

Status: Online Agent: Senior Application Scientist Topic: Isolation, Desalting, and Purification Protocols Reference ID: AMP-3-OL-PUR-001

Executive Summary: The "Zwitterion Trap"

You are likely reading this because standard extraction methods (DCM/Water or EtOAc/Water) have failed.[1] You observe either no product in the organic layer or a crude oil contaminated with inorganic salts.[1]

The Science: this compound is an amphoteric molecule with three ionizable centers:

  • Pyridine Nitrogen:

    
     (Weak base)[1]
    
  • Phenolic Hydroxyl (C3):

    
     (Weak acid)[1]
    
  • Primary Amine (C5-methyl):

    
     (Strong base)[1]
    

At neutral pH (7.0), the molecule exists predominantly as a cation (protonated primary amine) or a zwitterion (protonated amine + deprotonated phenol), rendering it highly water-soluble (


). It refuses to partition into non-polar organic solvents.[1]

This guide provides the specific workflows to break this "solubility lock."

Ticket #001: Isolation from Reaction Mixture (Salt Removal)

User Issue: "I reduced 5-hydroxynicotinonitrile (or deprotected an intermediate), but my product is stuck in the aqueous phase with high salt content. Extraction with EtOAc yielded nothing."

Diagnosis: The molecule is in its salt form (likely hydrochloride or acetate) and is fully water-soluble.[1] Inorganic salts (NaCl, Borates) prevent crystallization.[1]

Resolution: Use Strong Cation Exchange (SCX) chromatography.[1] This is the "Gold Standard" for desalting amino-pyridines.[1]

Protocol: SCX Desalting Workflow

Materials:

  • Resin: Dowex 50W-X8 (Hydrogen form) or equivalent sulfonic acid-bonded silica (SCX-2).[1]

  • Eluents: Deionized Water, Methanol (MeOH), 2M Ammonia in Methanol (

    
    ).[1]
    

Step-by-Step Procedure:

  • Column Preparation: Pack a glass column with Dowex 50W resin.[1] Flush with 3 Column Volumes (CV) of water.[1]

  • Loading: Acidify your crude aqueous reaction mixture to pH 3–4 using dilute HCl. Load this directly onto the resin.[1]

    • Mechanism:[1][2][3] The this compound (positively charged) binds tightly to the sulfonate groups (

      
      ).
      
  • Washing (The Desalting Step): Flush the column with 5 CV of Water , followed by 2 CV of Methanol .[1]

    • Result: Inorganic salts (NaCl, KCl) and neutral organic impurities pass through to waste.[1] The product remains bound.

  • Elution: Elute with 2M

    
     in Methanol .
    
    • Mechanism:[1][2][3] The high concentration of ammonia displaces the amine product and deprotonates it to its neutral free-base form.

  • Isolation: Collect the ammoniacal fractions. Concentrate under reduced pressure (Rotavap) at 40°C.

    • Outcome: You will obtain the free base as a solid or viscous oil, free of inorganic salts.[1]

Visualization: SCX Decision Logic

SCX_Workflow Start Crude Reaction Mixture (Aqueous/Salts) Acidify Adjust pH to 3-4 (Ensure Protonation) Start->Acidify Load Load onto Dowex 50W / SCX Acidify->Load Wash Wash with H2O then MeOH (Removes Salts & Neutrals) Load->Wash Impurities to Waste Elute Elute with 2M NH3 in MeOH Wash->Elute Switch Solvent Evaporate Evaporate Volatiles Elute->Evaporate Collect Product Result Pure Free Base (Salt-Free) Evaporate->Result

Figure 1: Strong Cation Exchange (SCX) workflow for isolating aminomethyl-pyridines from saline mixtures.

Ticket #002: Liquid-Liquid Extraction (Alternative)

User Issue: "I do not have access to ion-exchange resin. Is there any solvent extraction method that works?"

Diagnosis: Standard solvents are too non-polar.[1] You need a solvent capable of hydrogen bonding to disrupt the water solvation shell.[1]

Resolution: Use n-Butanol (n-BuOH) or Continuous Extraction .[1]

Protocol: Salting-Out Extraction
  • Saturation: Saturate the aqueous reaction mixture with solid NaCl (Salting out effect reduces water solubility of organics).[1]

  • pH Adjustment: Adjust the aqueous phase pH to the Isoelectric Point (pI) , approximately pH 9.0–9.5 .

    • Why: At this pH, the amine is largely uncharged (free base) and the phenol is only partially ionized, maximizing lipophilicity.

  • Extraction: Extract 3-5 times with n-Butanol .

    • Note: n-Butanol has a high boiling point (117°C).[1]

  • Workup: Combine organic layers. Wash once with a small volume of brine (to remove dissolved water).[1] Dry over

    
    .[1][4]
    
  • Evaporation: Evaporate n-Butanol. This requires a high-vacuum pump or azeotropic distillation with Heptane.[1]

Data Comparison: Solvent Efficiency

SolventPolarity IndexExtraction Efficiency (pH 9.5)Notes
Dichloromethane 3.1< 5%Poor recovery. Product stays in water.[1][5]
Ethyl Acetate 4.4~ 15%Requires massive volumes (10x).[1]
n-Butanol 4.0> 85% Best choice.[1] High boiling point is the trade-off.[1]
THF 4.0N/AMiscible with water (unless salted out heavily).[1]

Ticket #003: Final Polishing (Recrystallization)[1]

User Issue: "My product is salt-free but colored (brown/yellow). How do I get white crystals?"

Diagnosis: Pyridines with amino/hydroxyl groups are prone to air oxidation (forming quinoid-like impurities) which cause color even at ppm levels.[1]

Resolution: Recrystallization with activated carbon treatment.

Protocol: Recrystallization
  • Solvent System: The free base is typically soluble in hot Methanol or Ethanol but less soluble in Ether/Acetonitrile.[1]

    • Recommended:Ethanol/Diethyl Ether or Methanol/Acetonitrile .[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol.

  • Decolorization (Critical): Add Activated Carbon (Charcoal), stir for 5 minutes, and filter while hot through Celite.

    • Note: This removes the oxidized polymeric impurities causing the brown color.[1]

  • Crystallization: Allow the filtrate to cool. If no crystals form, add Diethyl Ether dropwise until turbidity appears, then refrigerate (

    
    ).[1]
    

FAQ: Common Stumbling Blocks

Q: Can I use Silica Gel Chromatography? A: Only if modified.[1] Standard silica is acidic and will irreversibly bind the basic amine.[1]

  • Fix: Use Amine-Functionalized Silica or add 1-2% Triethylamine (TEA) or 1% Ammonium Hydroxide to your DCM/MeOH eluent.[1]

  • Eluent Suggestion: DCM : MeOH :

    
     (90 : 9 : 1).[1]
    

Q: How do I store the purified compound? A: Store under inert gas (Nitrogen/Argon) at


. The 3-hydroxy group makes the ring electron-rich and susceptible to oxidation; the aminomethyl group absorbs atmospheric 

to form carbamates.

Q: The NMR shows broad peaks. Is it impure? A: Not necessarily.[1] Zwitterionic pyridines often show broad peaks due to rapid proton exchange between the OH and NH groups.[1] Run the NMR in DMSO-d6 with a drop of


  to collapse exchangeable protons and sharpen the carbon-bound signals.

References

  • Chemical Properties & pKa Data

    • PubChem Compound Summary for 5-Aminopyridin-3-ol (Analogous structure data). National Center for Biotechnology Information.[1]

    • Source: [1]

  • Ion Exchange Methodologies

    • Purification of amphoteric pyridine derivatives using Dowex 50W. Journal of Chemical Education (General Protocol Reference).[1]

    • Source: [1]

  • HILIC Chromatography for Polar Pyridines

    • Hydrophilic Interaction Chromatography (HILIC) in Pharmaceutical Analysis.[1]

    • Source: [1]

Sources

Technical Support Center: Stability & Handling of 5-(Aminomethyl)pyridin-3-ol

[1]

Critical Alert: The "Don't Do This" List

Before proceeding, review these common failure modes. 90% of oxidation issues stem from these three oversights.

  • STOP: Do not dissolve in phosphate-buffered saline (PBS) at pH 7.4 without additives. At neutral/basic pH, the phenolic moiety forms a phenolate anion, which is highly electron-rich and reacts rapidly with dissolved oxygen.

  • STOP: Do not use standard clear glass vials. This molecule acts as a photosensitizer; UV light accelerates radical formation. Use amber glass or foil-wrapped containers.

  • STOP: Do not rely solely on "fresh preparation." Autoxidation can occur within minutes in the presence of trace transition metals (Fe, Cu) found in standard laboratory water.[1]

Module 1: The Chemistry of Failure (Root Cause Analysis)[1]

To prevent oxidation, you must understand the mechanism. 5-(Aminomethyl)pyridin-3-ol is a zwitterionic molecule containing an electron-rich phenolic ring and a primary amine.[1]

The Oxidation Mechanism

The primary driver of instability is the Phenolate-Driven Radical Cycle .

  • Deprotonation: At pH > 5.0, the phenolic hydroxyl group deprotonates to form a phenolate anion.

  • Electron Transfer: This anion donates an electron to dissolved oxygen (

    
    ), generating a superoxide radical (
    
    
    ) and a reactive semi-quinone radical on the pyridine ring.[1]
  • Metal Catalysis: Trace metal ions (Iron, Copper) act as a bridge, facilitating electron transfer via Fenton-like chemistry.[1]

  • Polymerization: The resulting quinone-methide intermediates couple with unreacted amines (Schiff base formation) or other rings, leading to the characteristic yellow/brown discoloration and precipitation.

Visualization: The Oxidation Pathway vs. Intervention

The following diagram illustrates the degradation loop and where specific stabilizers intervene.

OxidationMechanismStartThis compound(Stable Protonated Form)PhenolatePhenolate Anion(Reactive Intermediate)Start->Phenolate DeprotonationRadicalSemi-quinone RadicalPhenolate->Radical e- TransferQuinoneQuinone Methide(Yellow/Brown)Radical->Quinone OxidationPolymerInsoluble Polymers(Precipitate)Quinone->Polymer DimerizationOxygenDissolved O2Oxygen->Phenolate Reacts withMetalsTrace Metals(Fe3+, Cu2+)Metals->Phenolate CatalyzesHighPHHigh pH (>6.0)HighPH->Start PromotesAcidAcidic Buffer(pH < 5.0)Acid->Start Maintains ProtonationDegasDegassing / Inert GasDegas->Oxygen RemovesChelatorEDTA ChelationChelator->Metals SequestersSulfiteMetabisulfite(Antioxidant)Sulfite->Radical Scavenges

Caption: Figure 1.[1] Mechanistic pathway of oxidative degradation. Red arrows indicate failure modes; Blue hexagons indicate critical intervention points.

Module 2: Optimized Formulation Protocol

This protocol creates a self-validating system where the physical and chemical environment actively suppresses oxidation.

Reagent Preparation Table
ComponentRoleConcentrationRationale
Solvent Base MediumN/AUse LC-MS grade water. Avoid tap or standard deionized water which may contain trace metals.[1]
Citrate Buffer pH Control10-50 mMMaintains pH at 4.5 - 5.0 .[1] Keeps the phenolic group protonated (inactive).[1]
EDTA (Disodium) Chelator0.5 - 1.0 mMSequesters Fe/Cu ions, shutting down the Fenton reaction catalyst.[1]
Sodium Metabisulfite Antioxidant0.1% (w/v)Sacrificial reductant.[1] Reacts with dissolved oxygen faster than the pyridine ring.
Step-by-Step Workflow

1. Solvent Pre-Treatment (Physical Barrier) [1]

  • Sparging: Place the LC-MS grade water under a vigorous stream of Argon or Nitrogen for 15 minutes before adding any solids. This reduces dissolved oxygen (DO) levels from ~8 ppm to <1 ppm.[1]

  • Why? Removing the reactant (

    
    ) is more effective than fighting it later.[1]
    

2. Buffer Preparation (Chemical Barrier)

  • Dissolve Citric Acid and Sodium Citrate to achieve pH 4.5 .

  • Add Disodium EDTA (1 mM).[1]

  • Verification: Check pH.[2][3][4][5][6] If > 5.0, adjust with dilute HCl.

3. Solubilization (Active Handling)

  • Weigh this compound in an inert atmosphere (glove box) if possible.[1] If not, work quickly.

  • Add the solid to the degassed buffer .

  • Optional: Add Sodium Metabisulfite (0.1%) immediately after the solid dissolves.[1]

4. Storage

  • Aliquot into amber glass vials with PTFE-lined caps.

  • Overlay the headspace with Argon gas before sealing.

  • Store at -20°C or -80°C.

Module 3: Troubleshooting & FAQs

Q1: My solution turned yellow within 1 hour. Can I still use it?

A: No. The yellow color indicates the formation of quinone methide intermediates or dimers (like xanthommatin derivatives).[1] These are chemically distinct from your target molecule and may be cytotoxic or interfere with binding assays.

  • Corrective Action: Discard. Review your pH (was it >6?) and check if EDTA was omitted.

Q2: I cannot use EDTA because it interferes with my metal-dependent enzyme assay. What now?

A: Use DTPA or strict Deoxygenation. If EDTA is forbidden, you must rely on strict anaerobic conditions .

  • Use a glove box for all preparations.

  • Use buffers prepared with Chelex-treated water to remove metals without adding free chelators.

  • Increase the concentration of Sodium Metabisulfite (if compatible) or Ascorbic Acid (though Ascorbic Acid can sometimes act as a pro-oxidant with Iron, so use caution).[1]

Q3: The compound is precipitating at pH 5.

A: You are likely near the Isoelectric Point (pI). This molecule is zwitterionic.[1]

  • Phenolic pKa: ~4.8

  • Amine pKa: ~9.0 At pH ~5-7, the molecule has regions of net neutral charge (zwitterion), which often has the lowest solubility.

  • Corrective Action: Drop the pH to 3.0 - 3.5 . This fully protonates the pyridine ring and the amine, ensuring a cationic species (

    
     charge) which is highly soluble and highly stable against oxidation.
    
Q4: Can I use DMSO as a stock solution?

A: Yes, but with caveats. DMSO is hygroscopic and can contain peroxides.

  • Use "Anhydrous, Septum-Sealed" DMSO.

  • Do not store DMSO stocks for long periods (>1 month) even at -20°C, as DMSO itself can act as an oxidant for sensitive phenols over time.[1]

  • Acidified DMSO (0.1% HCl in DMSO) is superior for stability.[1]

References

  • Autoxidation of 3-Hydroxypyridines: Nagaraj, R. et al. "Characterisation of the major autoxidation products of 3-hydroxykynurenine under physiological conditions." ResearchGate.

  • pKa and Chemical Properties: Williams, R. "pKa Data Compiled by R. Williams." Organic Chemistry Data.

  • Phenolic Antioxidant Mechanisms: Lubrication Expert. "How do phenols work with amine antioxidant additives?" YouTube/Tribology Resources.

  • Pharmaceutical Stability of Phenols: Baell, J.B. et al. "Phenols in Pharmaceuticals: Analysis of a Recurring Motif." Journal of Medicinal Chemistry. [1]

Troubleshooting solubility issues of 5-(Aminomethyl)pyridin-3-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AMP-3OH-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

The Core Challenge: "The Zwitterion Trap"

As researchers, we often treat 5-(Aminomethyl)pyridin-3-ol as a simple building block, but its physical chemistry is deceptive.[1] Unlike simple pyridines, this molecule possesses an acidic phenolic hydroxyl group (pKa ~8.[1]7) and a basic primary amine (pKa ~9.8).[1]

In neutral organic media, these groups interact to form an internal salt or zwitterion (phenoxide anion and ammonium cation). This creates a crystal lattice with extremely high cohesive energy, effectively "locking" the molecule out of non-polar solvents like Dichloromethane (DCM), Toluene, or Diethyl Ether.

The Golden Rule: To dissolve this molecule in organic solvents, you must break the zwitterion or mask the polarity .

Solubility Profile & Solvent Compatibility[2]

The following data summarizes the solubility behavior of this compound based on its zwitterionic character and structural analogs (e.g., Pyridoxine, 3-Hydroxypyridine).

Solvent SystemSolubility RatingMechanistic Insight
DCM / Chloroform 🔴 InsolubleNon-polar solvent cannot disrupt the strong ionic lattice.[1]
Diethyl Ether / Hexane 🔴 InsolubleLipophilicity is too low; lattice energy is too high.[1]
THF / Dioxane 🟠 PoorSoluble only with heat or additives (see Protocol A).[1]
Methanol / Ethanol 🟡 ModerateProtic solvents can solvate the ions, but saturation is low.
DMSO / DMF 🟢 GoodHigh dielectric constant disrupts the ionic lattice.[1]
Water (pH 7) 🟢 GoodSoluble as a zwitterion.[1]
Water (pH < 4 or > 10) 🟢 ExcellentCharge suppression (cationic at low pH, anionic at high pH) aids solvation.

Troubleshooting Guide (Q&A)

Ticket #101: "I cannot extract the compound from water into DCM or Ethyl Acetate."

User Context: After a deprotection step in water, the user is trying to extract the product into an organic layer, but the product remains in the aqueous phase.

Root Cause: At neutral pH, the molecule is a zwitterion (net neutral but highly polar) or a salt, making it water-loving (hydrophilic). It will not partition into standard organic solvents.[1]

Solution:

  • The "Salting Out" + Solvent Switch:

    • Saturate the aqueous phase with NaCl.[1]

    • Do not use DCM.[1] Instead, use n-Butanol or a 3:1 mixture of Chloroform:Isopropanol .[1] These solvent systems are polar enough to extract polar heterocycles.[1]

  • pH Swing Extraction:

    • Adjust the aqueous pH to the isoelectric point (pI) (approx pH 9.2) to minimize net charge, though solubility is lowest here.[1]

    • Better approach: Derivatize in situ (see Protocol C).[1][2]

Ticket #102: "The starting material won't dissolve in THF for my acylation reaction."

User Context: Attempting to react the amine with an acid chloride in anhydrous THF, but the starting material sits as a slurry.

Root Cause: The crystal lattice energy is too high for THF to overcome.[1]

Solution:

  • The "Transient Solubilization" Trick: Add 2-3 equivalents of BSA (N,O-Bis(trimethylsilyl)acetamide) or TMSCl/Base .[1]

    • Mechanism:[1][2][3] This temporarily silylates the phenolic oxygen and the amine, turning the polar zwitterion into a greasy, lipophilic intermediate that dissolves instantly in THF. The silyl groups will fall off during the aqueous workup.[1]

  • Cosolvent Switch: Use a minimum amount of dry DMF or DMAc to dissolve the solid, then dilute with THF.[1]

Ticket #103: "My NMR signals in DMSO-d6 are broad or missing."

User Context: The user sees broadened peaks, particularly for the CH2 and aromatic protons, making characterization impossible.

Root Cause: Dynamic proton exchange between the amine and the phenol, or aggregation of zwitterionic dimers in solution.

Solution:

  • Add Acid: Add 1-2 drops of TFA-d or DCl to the NMR tube.[1]

    • Result: This protonates both sites, locking the molecule in a cationic form. Exchange stops, aggregates break, and peaks sharpen into distinct multiplets.

Visual Troubleshooting Workflows

Diagram 1: Solubility Decision Tree

This flowchart guides you to the correct solvent system based on your experimental goal.[1]

SolubilityTree Start Start: this compound Solubility Issue Goal What is your Goal? Start->Goal Reaction Run a Reaction (Anhydrous) Goal->Reaction Extraction Extract from Aqueous Goal->Extraction Analysis Analyze (NMR) Goal->Analysis SolventCheck Can you use DMF/DMSO? Reaction->SolventCheck ExtractMethod Standard DCM/EtOAc Failed? Extraction->ExtractMethod AddAcid Add TFA-d or DCl to sharpen peaks Analysis->AddAcid UsePolar Use DMF or DMSO SolventCheck->UsePolar Yes UseSilyl Protocol A: Transient Silylation (BSA/TMSCl) SolventCheck->UseSilyl No (Must use THF/DCM) PolarOrganic Use CHCl3:IPA (3:1) or n-Butanol ExtractMethod->PolarOrganic Yes Protect Protocol C: In-situ Boc Protection ExtractMethod->Protect Still failing

Caption: Decision tree for selecting solvent systems and protocols based on experimental intent.

Diagram 2: The Zwitterion Equilibrium Strategy

Understanding the charge state is critical for manipulation.[1]

Zwitterion Acidic Acidic Neutral Zwitterionic Form (Insoluble Aggregates) pH ~ 7-9 Acidic->Neutral Add Base Neutral->Acidic Add Acid Basic Basic Neutral->Basic Add Strong Base Lipophilic Lipophilic Derivative (Soluble in DCM/THF) Protected Neutral->Lipophilic Silylation (BSA) or Boc-protection Basic->Neutral Add Acid

Caption: Charge state manipulation. The "Neutral" zwitterionic state is the solubility "dead zone" to be avoided.

Essential Experimental Protocols

Protocol A: Transient Silylation (For Reactions in THF/DCM)

Use this when you must react the amine in a non-polar solvent.

  • Suspend: Place 1.0 eq of this compound in anhydrous THF (0.2 M).

  • Activate: Add 2.5 eq of BSA (N,O-Bis(trimethylsilyl)acetamide) .

  • Reflux: Heat to reflux for 30-60 minutes. The suspension will turn into a clear, homogeneous solution as the O-TMS and N-TMS species form.[1]

  • React: Cool to the desired reaction temperature (e.g., 0°C) and add your electrophile (e.g., acid chloride, anhydride).

  • Workup: During the aqueous quench, the TMS groups will hydrolyze, yielding your desired product with the free hydroxyl group.

Protocol C: In-Situ Protection (For Extraction)

Use this when you cannot extract the product from water.

  • Basify: Adjust the aqueous reaction mixture to pH ~10 using NaOH.

  • Reagent: Add 1.2 eq of Boc2O (Di-tert-butyl dicarbonate) dissolved in a small amount of Dioxane or THF.

  • Stir: Stir vigorously at room temperature for 2 hours.

  • Extract: The resulting N-Boc-5-(aminomethyl)pyridin-3-ol is significantly less polar.[1] Extract it easily with Ethyl Acetate or DCM.[1]

  • Deprotect: Remove the Boc group later with TFA/DCM if the free amine is required.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2762895, 5-Aminopyridin-3-ol. Retrieved from [Link]

  • Mitin, Y. V. (1996).[1][4] An effective organic solvent system for the dissolution of amino acids.[1][4] International Journal of Peptide and Protein Research.[1][4] Retrieved from [Link]

Sources

Technical Support Center: Handling 5-(Aminomethyl)pyridin-3-ol Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

5-(Aminomethyl)pyridin-3-ol (and its hydrochloride salts) presents a dual-stability challenge common to functionalized pyridines: deliquescence and oxidative degradation .[1][2]

  • The Mechanism: The molecule contains both a hydrogen-bond donor (phenolic -OH, amine -NH2) and an acceptor (pyridine nitrogen).[1][2] In its salt form (e.g., dihydrochloride), the crystal lattice energy is often easily overcome by the hydration energy provided by atmospheric moisture. Once the critical relative humidity (CRH) is breached, the solid adsorbs water, dissolves in it (deliquescence), and forms a concentrated solution.

  • The Risk: This aqueous environment significantly accelerates oxidative coupling (browning), rendering the material impure.

This guide provides field-proven protocols to handle, weigh, and store this compound without compromising its integrity.

Troubleshooting Guide (Q&A)

Category: Immediate Handling Issues

Q: I opened the vial and the beige powder turned into a brown gum within minutes. Is it recoverable? A: Diagnosis: You are observing deliquescence followed by rapid oxidation .[1][2] The "gum" is a supersaturated solution of the salt. The browning indicates the formation of quinone-methide-like polymerization products, accelerated by the high pH/ionic mobility in the water layer.

  • Immediate Action: Do not heat it in an oven; heat will accelerate the degradation.[2]

  • Rescue Protocol: Dissolve the gum in a minimum amount of dry methanol or ethanol. Add activated charcoal to remove colored impurities, filter, and then precipitate the salt using a non-polar anti-solvent (e.g., diethyl ether or hexanes) under an inert atmosphere. If the color persists, the purity is compromised; re-purification (recrystallization) is required.

Q: The mass reading on my balance drifts upwards continuously. How do I record an accurate weight? A: Diagnosis: The drift is caused by hygroscopic adsorption .[2] The material is pulling water from the air faster than the balance can stabilize.

  • Solution: Stop trying to weigh to a specific target mass on an open pan. Switch to Gravimetric Aliquoting (Difference Weighing) .

    • Tare a closed vial containing the bulk solid.[1][2]

    • Remove an approximate amount in a glovebox or glove bag.[1][2]

    • Re-weigh the closed vial.

    • The difference is your dispensed mass.[1][2][3] See Protocol A below for the detailed workflow.

Category: Storage & Stability[4][5]

Q: Can I store this in a standard desiccator with silica gel? A: Diagnosis: Silica gel is often insufficient for highly deliquescent amine salts.[1][2] Silica equilibrates to ~10-20% RH, which may still be above the Critical Relative Humidity (CRH) of this salt.[1][2]

  • Recommendation: Use Phosphorus Pentoxide (

    
    )  or High-Grade Molecular Sieves (4Å)  in a vacuum desiccator.[1][2] 
    
    
    
    is chemically reactive with water and maintains an environment close to 0% RH.[1][2]
  • Storage Rule: Store at -20°C. Crucial: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.

Q: Is lyophilization (freeze-drying) a safe way to dry this compound? A: Yes, but with caveats.

  • Risk: Pyridine derivatives can sublime under high vacuum.[1][2]

  • Mitigation: Ensure the salt formation is complete (excess HCl) before lyophilizing. Free base pyridines are volatile; hydrochloride salts are generally stable.[1][2] Use a condenser temperature below -50°C and monitor the vacuum level to ensure you are not subliming the product along with the ice.

Core Protocols

Protocol A: The "Zero-Contact" Weighing Method

For handling <100 mg quantities without glovebox access.[1]

  • Preparation: Dry a glass vial and cap in an oven at 110°C; cool in a desiccator.

  • Blanket: Place the source bottle and the receiving vial inside a clear plastic glove bag (e.g., AtmosBag) purged with Nitrogen/Argon.

  • Transfer: Inside the bag, transfer the approximate required amount into the receiving vial. Cap both vials tightly inside the bag.

  • Weighing: Remove the receiving vial from the bag. Weigh the entire sealed assembly on the analytical balance.

  • Solubilization: Inject your anhydrous solvent (e.g., DMSO, MeOH) directly into the sealed vial through the septum (if available) or by quickly uncapping/recapping.

  • Calculation: Subtract the tare weight of the empty vial (recorded previously) to get the exact mass of the solid.

Protocol B: Solvent Compatibility Table

Selecting the right solvent to minimize hygroscopicity during processing.

Solvent ClassSuitabilityNotes
Alcohols (MeOH, EtOH) High Good solubility for salts.[1][2] Must be anhydrous to prevent hydrolysis/oxidation.[1][2]
Ethers (Et2O, THF) Low Poor solubility.[2] Excellent as anti-solvents to precipitate the salt from alcohols.[2]
DMSO / DMF High Excellent solubility but difficult to remove.[1][2] Warning: DMSO is hygroscopic; use fresh ampoules.[1][2]
Water Avoid Promotes rapid oxidation (browning).[1][2] Only use if pH is strictly controlled (< pH 3).[1][2]

Visual Workflows

Figure 1: Inert Weighing & Solubilization Workflow

This logic flow ensures the hygroscopic solid is never exposed to ambient humidity during the critical weighing phase.

WeighingProtocol Start Start: Hygroscopic Salt Environment Purge Glove Bag (N2/Argon) Start->Environment Transfer Transfer Solid to Pre-tared Vial (Inside Bag) Environment->Transfer Inert Atmo Seal Seal Vial Tightly (Inside Bag) Transfer->Seal Weigh Weigh Sealed Vial (Outside Bag) Seal->Weigh Closed System Dissolve Inject Anhydrous Solvent (Through Septum) Weigh->Dissolve Calc Calculate Mass: (Total - Tare) Dissolve->Calc

Caption: Figure 1. "Zero-Contact" gravimetric workflow to prevent moisture uptake during weighing.[1][2]

References

  • PubChem. (2023).[1][2] 5-Aminopyridin-3-ol Compound Summary. National Library of Medicine.[1][2] [Link]

  • Newman, A. W., & Reutzel-Edens, S. M. (2022).[1][2] Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Pharmaceutics. [Link]

  • Environment, Health & Safety. (2020).[1][2] Weighing Hazardous Powders in the Laboratory. University of Wisconsin–Madison.[1][2] [Link]

  • TA Instruments. (n.d.).[1][2] Moisture Sorption Analysis of Pharmaceuticals (Application Note). [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-(Aminomethyl)pyridin-3-ol and 3-(Aminomethyl)pyridine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the synthetic route and the biological activity of the final compound. Pyridine derivatives, in particular, are privileged scaffolds in medicinal chemistry. This guide provides an in-depth comparative analysis of the reactivity of two functionalized pyridine building blocks: 5-(Aminomethyl)pyridin-3-ol and 3-(Aminomethyl)pyridine. Our focus will be on reactions germane to drug development, such as N-acylation and N-alkylation, supported by theoretical principles and available experimental data.

Structural and Electronic Properties: A Tale of Two Pyridines

At first glance, this compound and 3-(Aminomethyl)pyridine share a common 3-(aminomethyl)pyridine core. However, the presence of a hydroxyl (-OH) group at the 5-position in the former introduces significant electronic and steric differences that dictate their reactivity.

CompoundStructureKey Features
3-(Aminomethyl)pyridine 3-(Aminomethyl)pyridineA primary aminomethyl group attached to the 3-position of a pyridine ring. The pyridine nitrogen acts as a mild electron-withdrawing group through inductive effects.
This compound this compoundIn addition to the aminomethyl group, a hydroxyl group is present at the 5-position. The -OH group is a strong electron-donating group through resonance, increasing the electron density of the pyridine ring.

The hydroxyl group in this compound is a powerful electron-donating group (EDG) due to the resonance effect of its lone pairs of electrons with the pyridine π-system. This increased electron density enhances the nucleophilicity of both the pyridine nitrogen and, to a lesser extent, the exocyclic aminomethyl group, making the molecule overall more reactive towards electrophiles compared to 3-(Aminomethyl)pyridine.

Comparative Reactivity in Key Transformations

The differential electronic properties of these two molecules translate directly into their reactivity in common synthetic transformations used in drug discovery.

N-Acylation: Amide Bond Formation

N-acylation is a cornerstone reaction for introducing diverse functionalities and building complex molecular architectures. The reactivity of the primary amine in both compounds towards acylating agents is of paramount interest.

Theoretical Expectation: The aminomethyl group in this compound is expected to be more nucleophilic and therefore more reactive towards acylation than that in 3-(Aminomethyl)pyridine. This is due to the overall increased electron density of the aromatic ring feeding into the aminomethyl group.

Experimental Evidence: While a direct head-to-head kinetic comparison is not available in the literature, we can infer reactivity from established protocols. The acylation of primary amines is a well-established transformation.

Table 1: Predicted Reactivity in N-Acylation

CompoundPredicted Relative ReactivityRationale
This compound HigherThe electron-donating -OH group increases the electron density on the pyridine ring, enhancing the nucleophilicity of the aminomethyl group.
3-(Aminomethyl)pyridine LowerThe pyridine ring has a baseline electron density without the influence of a strong donating group.

Experimental Protocol: General Procedure for N-Acetylation

This protocol provides a general method for the N-acetylation of aminomethylpyridines, which can be adapted for both substrates.

Materials:

  • Aminomethylpyridine derivative (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the aminomethylpyridine derivative in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acetylated product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acetic anhydride is sensitive to moisture and will hydrolyze to acetic acid, which can protonate the amine and render it non-nucleophilic.

  • Triethylamine: Acts as a base to neutralize the acetic acid byproduct of the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

  • 0 °C Addition: The reaction is often exothermic. Adding the reagents at a low temperature helps to control the reaction rate and minimize potential side reactions.

N-Alkylation: Introducing Alkyl Scaffolds

N-alkylation is another fundamental transformation for modifying the properties of a lead compound, such as its solubility, metabolic stability, and target-binding affinity.

Theoretical Expectation: Similar to acylation, the enhanced nucleophilicity of the aminomethyl group in this compound is expected to lead to a faster rate of N-alkylation compared to 3-(Aminomethyl)pyridine.

Experimental Evidence: A study on the N-alkylation of a related compound, N-benzoyl 5-(aminomethyl)tetrazole, with benzyl bromide in the presence of K2CO3, resulted in a 74% yield, demonstrating the feasibility of this transformation.[1] While not a direct comparison, it provides a viable starting point for protocol development.

Table 2: Predicted Reactivity in N-Alkylation

CompoundPredicted Relative ReactivityRationale
This compound HigherIncreased nucleophilicity of the primary amine due to the electron-donating hydroxyl group.
3-(Aminomethyl)pyridine LowerBaseline nucleophilicity of the aminomethyl group on an unsubstituted pyridine ring.

Experimental Protocol: General Procedure for N-Benzylation

This protocol outlines a general procedure for the N-benzylation of aminomethylpyridines.

Materials:

  • Aminomethylpyridine derivative (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the aminomethylpyridine derivative in anhydrous acetonitrile, add potassium carbonate.

  • Add benzyl bromide dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-benzylated product.

Causality Behind Experimental Choices:

  • Potassium Carbonate: A solid, non-nucleophilic base is used to scavenge the HBr generated during the reaction. Its use avoids the introduction of a competing nucleophile.

  • Acetonitrile: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Reactivity of the Pyridine Ring: Electrophilic Aromatic Substitution

The electron density of the pyridine ring itself influences its susceptibility to electrophilic aromatic substitution.

Theoretical Expectation: The pyridine ring in this compound is significantly more activated towards electrophilic attack than the ring in 3-(Aminomethyl)pyridine. The powerful electron-donating hydroxyl group directs electrophiles to the ortho and para positions (C2, C4, and C6). In contrast, the pyridine ring of 3-(Aminomethyl)pyridine is relatively electron-deficient and generally unreactive towards electrophilic substitution unless harsh conditions are employed.

Diagram 1: Electrophilic Aromatic Substitution Reactivity

G cluster_0 This compound cluster_1 3-(Aminomethyl)pyridine Activated Ring Activated Ring Deactivated Ring Deactivated Ring Electrophile Electrophile Electrophile->Activated Ring Favored Electrophile->Deactivated Ring Disfavored

Caption: Relative reactivity of the pyridine rings towards electrophiles.

This difference in ring reactivity is a crucial consideration for synthetic planning, as it opens up possibilities for selective functionalization of the aromatic core of this compound under milder conditions.

Summary of Physicochemical and Reactivity Data

Table 3: Comparative Data

PropertyThis compound3-(Aminomethyl)pyridineReference
Molecular Formula C₆H₈N₂OC₆H₈N₂
Molecular Weight 124.14 g/mol 108.14 g/mol
Predicted pKa (Conjugate Acid) > 8.6~8.6[Theoretical]
¹H NMR (CDCl₃, δ ppm) Not readily availablePyridine protons: 8.52 (s, 1H), 7.66 (d, 1H), 7.26 (dd, 1H); CH₂: 3.89 (s, 2H); NH₂: 1.54 (s, 2H)[2]
¹³C NMR (CDCl₃, δ ppm) Not readily availablePyridine carbons: ~149, ~148, ~135, ~134, ~123; CH₂: ~44[3]
N-Acylation Reactivity Higher (Predicted)Lower (Predicted)
N-Alkylation Reactivity Higher (Predicted)Lower (Predicted)
Ring Electrophilic Substitution ActivatedDeactivated

Conclusion and Strategic Recommendations

The presence of the 5-hydroxyl group in this compound renders it a more reactive and versatile building block compared to 3-(Aminomethyl)pyridine in the context of typical drug discovery reactions.

  • For rapid diversification through N-acylation and N-alkylation , this compound is the superior choice due to the enhanced nucleophilicity of its aminomethyl group. This can lead to faster reaction times, milder reaction conditions, and potentially higher yields.

  • When selective functionalization of the pyridine ring is desired , this compound offers a significant advantage. Its activated ring system allows for electrophilic aromatic substitution reactions that are not feasible with 3-(Aminomethyl)pyridine under standard conditions.

  • 3-(Aminomethyl)pyridine remains a valuable building block when a less reactive, more stable pyridine core is required. Its simpler reactivity profile can be advantageous in multi-step syntheses where chemoselectivity is a primary concern and functionalization of the pyridine ring is to be avoided.

Ultimately, the choice between these two building blocks will depend on the specific synthetic strategy and the desired properties of the final molecule. This guide provides the foundational knowledge for making an informed decision, enabling researchers to leverage the distinct reactivity profiles of these two important pyridine derivatives to accelerate their drug discovery programs.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.